m-PEG24-Br
Description
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Structure
2D Structure
Properties
Molecular Formula |
C49H99BrO24 |
|---|---|
Molecular Weight |
1152.2 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C49H99BrO24/c1-51-4-5-53-8-9-55-12-13-57-16-17-59-20-21-61-24-25-63-28-29-65-32-33-67-36-37-69-40-41-71-44-45-73-48-49-74-47-46-72-43-42-70-39-38-68-35-34-66-31-30-64-27-26-62-23-22-60-19-18-58-15-14-56-11-10-54-7-6-52-3-2-50/h2-49H2,1H3 |
InChI Key |
CHKQFZKLTVIGQJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Foundational & Exploratory
m-PEG24-Br: A Technical Guide for Researchers in Drug Development
An In-depth Technical Guide on the Applications of m-PEG24-Br in Research for Scientists and Drug Development Professionals
Abstract
This compound, or methoxy-poly(ethylene glycol)-24-bromide, is a monodisperse polyethylene glycol (PEG) derivative that has emerged as a valuable tool in biomedical research, particularly in the fields of bioconjugation and drug delivery. Its defining features include a methoxy-terminated, 24-unit PEG chain that imparts hydrophilicity and biocompatibility, and a terminal bromide group that serves as a reactive handle for covalent modification of various biomolecules. This guide provides a comprehensive overview of the core applications of this compound, detailing its use in the PEGylation of proteins and peptides, the construction of Proteolysis Targeting Chimeras (PROTACs), and the development of advanced drug delivery systems. This document includes a compilation of physicochemical properties, detailed experimental protocols, and quantitative data to facilitate its practical application in the laboratory.
Introduction to PEGylation and m-PEG24 Linkers
PEGylation is the process of covalently attaching polyethylene glycol chains to molecules such as proteins, peptides, or small molecule drugs.[1] This chemical modification is a widely employed strategy in drug development to enhance the therapeutic properties of various agents. The introduction of a PEG linker can significantly improve the pharmacokinetic and pharmacodynamic profile of a molecule by:
-
Increasing Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous environments, which is crucial for drug formulation and administration.[]
-
Prolonging Circulation Half-Life: The PEG chain creates a hydrophilic shield around the conjugated molecule, reducing renal clearance and protecting it from enzymatic degradation, thereby extending its presence in the bloodstream.
-
Reducing Immunogenicity: PEGylation can mask antigenic sites on proteins, reducing the likelihood of an immune response.
This compound belongs to the family of monofunctional PEG linkers, characterized by a methoxy group at one terminus and a reactive functional group at the other. The methoxy cap prevents crosslinking reactions, ensuring a 1:1 conjugation ratio. The 24-unit ethylene glycol chain provides a balance of sufficient length to confer the benefits of PEGylation while maintaining a discrete molecular weight, which simplifies characterization and ensures batch-to-batch consistency.
Physicochemical Properties of this compound and Related Derivatives
The selection of a PEG linker is often guided by its specific physicochemical properties. The following table summarizes the key properties of this compound and other commonly used m-PEG24 derivatives for comparison.
| Derivative | Chemical Formula | Molecular Weight ( g/mol ) | Reactive Group | Reactivity |
| This compound | C49H99BrO24 | ~1168 | Bromide (-Br) | Nucleophiles (e.g., thiols) |
| m-PEG24-NHS Ester | C54H103NO28 | 1214.4 | N-Hydroxysuccinimide Ester | Primary Amines |
| m-PEG24-Acid | C50H100O26 | 1117.3 | Carboxylic Acid (-COOH) | Amines (with activators) |
| m-PEG24-Amine | C49H101NO24 | 1088.3 | Amine (-NH2) | Carboxylic Acids, NHS Esters |
| m-PEG24-Maleimide | C56H106N2O27 | 1239.5 | Maleimide | Thiols |
| m-PEG24-Azide | C49H99N3O24 | 1114.3 | Azide (-N3) | Alkynes (Click Chemistry) |
| m-PEG24-Alcohol | C49H100O25 | 1089.3 | Hydroxyl (-OH) | Further derivatization |
Note: The exact molecular weight may vary slightly between suppliers.
Core Research Applications of this compound
The terminal bromide of this compound serves as a versatile reactive group for conjugation to various nucleophiles, with a particular utility in targeting thiol groups.
Bioconjugation with Thiol-Containing Molecules
A primary application of this compound is the site-specific modification of proteins and peptides at cysteine residues. The bromide is a good leaving group that readily undergoes nucleophilic substitution with the sulfhydryl group of a cysteine to form a stable thioether bond.[3] This reaction is a cornerstone of bioconjugation chemistry, enabling the precise attachment of the PEG linker to a desired location within a biomolecule.
References
An In-depth Technical Guide to m-PEG24-Br: Chemical Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of methoxy-poly(ethylene glycol)₂₄-bromide (m-PEG24-Br), a discrete PEGylation reagent increasingly utilized in advanced drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems.
Core Chemical Properties and Structure
This compound is a monodisperse polyethylene glycol (PEG) derivative characterized by a methoxy (-OCH₃) group at one terminus and a reactive bromide (-Br) group at the other. The PEG chain consists of 24 ethylene glycol repeating units, conferring excellent water solubility and biocompatibility to the molecules it is conjugated with.
The structure of this compound is defined by its precise molecular weight and composition, which eliminates the polydispersity issues often associated with traditional PEG polymers. This monodispersity is critical for the synthesis of well-defined bioconjugates, ensuring batch-to-batch consistency and simplifying analytical characterization.
Quantitative Data Summary
The key chemical and physical properties of this compound and its common derivatives are summarized in the table below. This data is essential for reaction planning, characterization, and formulation development.
| Property | This compound | m-PEG24-acid | m-PEG24-alcohol | m-PEG24-amine | m-PEG24-NHS ester | m-PEG24-thiol |
| Molecular Formula | C₄₉H₉₉BrO₂₄ | C₅₀H₁₀₀O₂₆ | C₄₉H₁₀₀O₂₅ | C₄₉H₁₀₁NO₂₄ | C₅₄H₁₀₃NO₂₈ | C₄₉H₁₀₀O₂₄S |
| Molecular Weight ( g/mol ) | ~1152.2 | 1117.31 | 1089.3 | 1088.33 | 1214.4 | 1105.38 |
| Purity | >95% | >95% | >97% | >97% | >95% | >96% |
| Appearance | White Solid | White to Light Yellow Solid | White Solid | Solid Powder | White Solid | - |
| Solubility | Soluble in water, DMSO, DMF | Soluble in water, DMSO, DMF | Soluble in aqueous media | Soluble in DMSO | Soluble in DCM, THF, DMF, DMSO | - |
| Storage Conditions | -20°C, dry | -20°C, 3 years (powder) | -20°C | -20°C (long term) | -20°C, 3 years (powder) | - |
| CAS Number | - | 125220-94-2 | 9004-74-4 | 32130-27-1 | 2395839-96-8 | 3024858-88-3 |
Experimental Protocols
Synthesis of this compound
The synthesis of monodisperse this compound can be achieved through a multi-step process starting from a commercially available, monodisperse m-PEG24-alcohol. A general method is outlined below, based on a patented synthesis for single molecular weight PEGs.
Materials:
-
m-PEG24-alcohol
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous organic solvent (e.g., Dichloromethane - DCM)
-
Base (e.g., Triethylamine - TEA or Diisopropylethylamine - DIPEA)
-
Lithium Bromide (LiBr)
-
Anhydrous polar aprotic solvent (e.g., Acetone or Dimethylformamide - DMF)
Procedure:
-
Mesylation of m-PEG24-alcohol:
-
Dissolve m-PEG24-alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add the base (e.g., TEA) to the solution.
-
Slowly add methanesulfonyl chloride to the reaction mixture.
-
Allow the reaction to stir at 0°C and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.
-
-
Bromination of the Mesylated Intermediate:
-
Dissolve the mesylated m-PEG24 intermediate in an anhydrous polar aprotic solvent such as acetone or DMF.
-
Add an excess of lithium bromide to the solution.
-
Heat the reaction mixture and stir for several hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
General Protocol for PROTAC Synthesis using this compound
This protocol outlines a general procedure for the synthesis of a PROTAC, where this compound is used to link a target protein ligand (e.g., with a phenolic hydroxyl group) and an E3 ligase ligand (e.g., with a carboxylic acid).[1]
Step 1: Conjugation of this compound to the Target Protein Ligand [1]
-
Materials: Target protein ligand with a nucleophilic group (e.g., (+)-JQ1), this compound, a weak base (e.g., Potassium Carbonate - K₂CO₃), and an anhydrous polar aprotic solvent (e.g., DMF).
-
Procedure:
-
Dissolve the target protein ligand in anhydrous DMF.
-
Add the base (e.g., K₂CO₃) and stir the mixture at room temperature.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Heat the reaction and stir under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography to yield the ligand-PEG intermediate.
-
Step 2: Deprotection of the Linker (if applicable)
-
If the E3 ligase ligand-binding moiety on the PEG linker is protected (e.g., with a Boc group on an amine), a deprotection step is necessary. This typically involves treatment with an acid like trifluoroacetic acid (TFA) in a solvent such as DCM.
Step 3: Coupling of the Ligand-PEG Intermediate to the E3 Ligase Ligand [1]
-
Materials: Ligand-PEG intermediate with a reactive handle (e.g., a primary amine), E3 ligase ligand with a carboxylic acid (e.g., Pomalidomide), a peptide coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent like DMF.
-
Procedure:
-
Activate the carboxylic acid of the E3 ligase ligand by dissolving it in anhydrous DMF with HATU and DIPEA.
-
Add a solution of the ligand-PEG intermediate to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and extract the final PROTAC molecule.
-
Purify the final product by preparative High-Performance Liquid Chromatography (HPLC).
-
Mandatory Visualizations
Reactivity of this compound
The terminal bromide of this compound is a good leaving group, making it susceptible to nucleophilic substitution by various nucleophiles. This reactivity is the basis for its utility in bioconjugation.
Caption: Nucleophilic substitution reactions of this compound.
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker.
Caption: A step-by-step workflow for synthesizing a PROTAC.
Conclusion
This compound is a valuable and versatile tool in the field of drug development and bioconjugation. Its well-defined structure, water solubility, and reactive bromide handle make it an ideal linker for constructing complex molecules like PROTACs and for the surface modification of nanoparticles for targeted drug delivery. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to incorporate this compound into their drug discovery and development programs. As the demand for precisely engineered therapeutic agents continues to grow, the importance of monodisperse PEGylation reagents like this compound is expected to increase significantly.
References
The Strategic Role of m-PEG24-Br as a PROTAC Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. The linker, far from being a passive spacer, plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. This technical guide provides an in-depth exploration of the role of m-PEG24-Br, a long-chain polyethylene glycol (PEG) linker, in the design and function of PROTACs.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). By simultaneously binding to a target protein and an E3 ligase, the PROTAC forms a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Figure 1: PROTAC Mechanism of Action.
The Pivotal Role of the Linker in PROTAC Design
The linker is a critical determinant of a PROTAC's success. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex, as well as the overall drug-like properties of the molecule.[1]
Key Functions of the PROTAC Linker:
-
Optimizing Ternary Complex Formation: The linker must possess the optimal length and flexibility to allow the target protein and E3 ligase to come together in a productive orientation for ubiquitination. A linker that is too short may cause steric hindrance, while one that is too long might lead to an unstable or non-productive complex.[1]
-
Enhancing Solubility and Permeability: The chemical nature of the linker impacts the physicochemical properties of the PROTAC. Hydrophilic linkers, such as PEG, are often employed to improve the aqueous solubility of these often large and greasy molecules. This can, in turn, affect cell permeability and overall bioavailability.[1]
-
Influencing Selectivity: The linker can contribute to the selectivity of a PROTAC by favoring the formation of a ternary complex with the intended target over other proteins.
This compound: A Long-Chain PEG Linker for PROTACs
This compound is a monodisperse polyethylene glycol linker consisting of 24 ethylene glycol units, with a methoxy group at one terminus and a bromine atom at the other. The bromine atom serves as a reactive handle for conjugation to either the warhead (POI-binding ligand) or the E3 ligase ligand via a nucleophilic substitution reaction.
Physicochemical Properties of a Representative m-PEG24 Linker Derivative:
| Property | Value |
| Chemical Formula | C55H109BrO26 (for Bromo-PEG24-t-butyl ester) |
| Molecular Weight | 1266.4 g/mol (for Bromo-PEG24-t-butyl ester) |
| Appearance | Varies (typically a solid or viscous oil) |
| Solubility | Soluble in water and many organic solvents |
| Estimated Length | Approximately 85-90 Å (Angstroms) |
The extended length of the this compound linker makes it a valuable tool for targeting proteins where a significant distance is required to bridge the target protein and the E3 ligase. This can be particularly advantageous for targets with deep binding pockets or for optimizing the geometry of the ternary complex to enhance degradation efficiency.
Synthesis of PROTACs Utilizing a Bromo-PEG Linker
The synthesis of a PROTAC using a bromo-functionalized PEG linker like this compound typically involves a multi-step process. The bromo group is a good leaving group, making it suitable for nucleophilic substitution reactions, such as the Williamson ether synthesis for coupling to a phenolic hydroxyl group or direct alkylation of an amine.
Figure 2: General PROTAC Synthesis Workflow.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis for Coupling of a Bromo-PEG Linker to a Phenolic Warhead
This protocol describes the coupling of a bromo-functionalized PEG linker to a warhead containing a phenolic hydroxyl group.
Materials:
-
Warhead with a phenolic -OH group (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the phenolic warhead in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the warhead-PEG24-Br intermediate.
Protocol 2: Nucleophilic Alkylation of an Amine-containing E3 Ligase Ligand
This protocol outlines the reaction of a bromo-PEG linker with an amine-containing E3 ligase ligand.
Materials:
-
E3 Ligase Ligand with a primary or secondary amine (1.0 eq)
-
Warhead-PEG24-Br intermediate (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the amine-containing E3 ligase ligand and the Warhead-PEG24-Br intermediate in anhydrous DMF or DMSO.
-
Add the base (DIPEA) to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C for 12-48 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
Case Studies: The Impact of Long PEG Linkers on PROTAC Efficacy
For instance, studies on Bruton's tyrosine kinase (BTK) degraders have shown that longer PEG linkers can be more effective. In one study, a PROTAC with a nine-unit PEG linker induced the most potent degradation of BTK.[2] Similarly, in the development of HaloTag-targeting PROTACs, linkers with at least three PEG units were required for efficient degradation, with longer linkers also showing high efficacy.[2] These findings underscore the principle that for certain target-E3 ligase pairs, an extended linker is necessary to achieve the optimal geometry for ubiquitination.
Signaling Pathways Modulated by PROTAC-mediated Degradation
The degradation of a target protein by a PROTAC can have profound effects on downstream signaling pathways, leading to the desired therapeutic outcome.
BRD4 Degradation
BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins and a key regulator of gene expression. Its degradation by PROTACs has shown significant promise in cancer therapy. The degradation of BRD4 leads to the downregulation of key oncogenes, including c-Myc, and anti-apoptotic proteins like Bcl-2, as well as cell cycle regulators such as Cyclin D1.
Figure 3: BRD4 Downstream Signaling.
Androgen Receptor (AR) Degradation
The androgen receptor is a key driver of prostate cancer. PROTAC-mediated degradation of AR has emerged as a promising strategy to overcome resistance to traditional AR antagonists. AR degradation disrupts downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.
Figure 4: Androgen Receptor Downstream Signaling.
Conclusion
The linker is a critical component in the design of effective PROTACs, and long-chain PEG linkers like this compound offer distinct advantages in terms of enhancing solubility and providing the necessary length and flexibility to facilitate the formation of a productive ternary complex. While the optimal linker is target- and E3 ligase-dependent and often requires empirical determination, the principles outlined in this guide provide a rational framework for the incorporation of long PEG linkers in PROTAC design. The availability of well-defined, monodisperse linkers such as this compound is crucial for the systematic optimization of PROTACs and the advancement of targeted protein degradation as a therapeutic modality. As our understanding of the structural and dynamic nature of ternary complexes continues to grow, the rational design of linkers will become an increasingly powerful tool in the development of next-generation protein degraders.
References
Navigating the Solution: A Technical Guide to m-PEG24-Br Solubility and Solvent Compatibility
For Immediate Release: A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a core understanding of the solubility and solvent compatibility of m-PEG24-Br (methoxy-polyethylene glycol-24-bromide). Aimed at facilitating its application in drug development, bioconjugation, and nanotechnology, this document synthesizes available data on polyethylene glycol (PEG) derivatives and provides practical guidance for laboratory use.
Executive Summary
This compound, a heterobifunctional PEG linker, plays a pivotal role in the synthesis of advanced therapeutics and research agents. Its solubility is a critical parameter for reaction setup, purification, and formulation. This guide summarizes the qualitative and quantitative solubility characteristics of this compound, drawing upon data from related PEG compounds to provide a robust framework for its use.
Physicochemical Properties of this compound
This compound is a linear monofunctional PEG derivative featuring a methoxy group at one terminus and a reactive bromide group at the other. The polyethylene glycol chain, consisting of 24 ethylene oxide units, imparts significant hydrophilicity to the molecule, influencing its solubility profile.
Quantitative Solubility Data
| Solvent System | Analyte | Solubility | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | m-PEG24-acid | ≥ 2.5 mg/mL (2.24 mM)[1] | Clear solution was obtained. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | m-PEG24-acid | ≥ 2.5 mg/mL (2.24 mM)[1] | Clear solution was obtained. |
| 10% DMSO, 90% Corn Oil | m-PEG24-acid | ≥ 2.5 mg/mL (2.24 mM)[1] | Clear solution was obtained. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | m-PEG24-Mal | ≥ 2.5 mg/mL (2.02 mM)[2] | Clear solution was obtained. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | m-PEG24-Mal | ≥ 2.5 mg/mL (2.02 mM)[2] | Clear solution was obtained. |
| 10% DMSO, 90% Corn Oil | m-PEG24-Mal | ≥ 2.5 mg/mL (2.02 mM) | Clear solution was obtained. |
| DMSO | m-PEG24-Mal | 100 mg/mL (80.68 mM) | Ultrasonic assistance may be required. |
Qualitative Solvent Compatibility
The solubility of polyethylene glycol and its derivatives is influenced by the molecular weight and the polarity of the solvent. Generally, PEGs exhibit high solubility in water and polar organic solvents. As the molecular weight of the PEG chain increases, the solubility in water and organic solvents tends to decrease. However, for a mid-range PEG like this compound, good solubility in a variety of polar solvents can be expected.
| Solvent Class | Compatibility | Rationale |
| Aqueous Buffers | High | The hydrophilic nature of the polyethylene glycol chain promotes high solubility in aqueous media. The presence of electrolytes is not expected to significantly impact solubility. |
| Polar Protic Solvents | High (e.g., Methanol, Ethanol) | PEGs are generally soluble in alcohols. |
| Polar Aprotic Solvents | High (e.g., DMSO, DMF, Acetonitrile) | PEGs and their derivatives are known to be soluble in many polar aprotic solvents. |
| Chlorinated Solvents | Moderate to High (e.g., Dichloromethane, Chloroform) | PEGs are generally soluble in chlorinated solvents. |
| Ethers | Moderate (e.g., THF, Dioxane) | Solubility in ethers can be variable for PEGs. |
| Aromatic Hydrocarbons | Low to Moderate (e.g., Toluene) | PEGs have some solubility in aromatic hydrocarbons. |
| Aliphatic Hydrocarbons | Low to Insoluble (e.g., Hexane, Heptane) | PEGs are generally insoluble in aliphatic hydrocarbons. |
Experimental Protocol: Determination of this compound Solubility
The following protocol outlines a general method for determining the solubility of this compound in a given solvent.
5.1 Materials
-
This compound
-
Solvent of interest
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or RI)
5.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a series of vials.
-
Tightly cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Phase Separation:
-
Centrifuge the vials at a high speed to pellet the undissolved solute.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted supernatant using a pre-calibrated HPLC method.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
-
Visualizations
Logical Workflow for Solubility Assessment
Caption: Workflow for determining this compound solubility.
Conceptual Signaling Pathway of a PEGylated Drug
Caption: Conceptual pathway of a PEGylated therapeutic.
References
The Mechanism and Application of m-PEG24-Br for Cysteine-Specific Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical principles and practical applications of methoxy-polyethylene glycol (24)-bromide (m-PEG24-Br) for the site-specific modification of cysteine residues in peptides and proteins. This document outlines the core reaction mechanism, presents available quantitative data, details experimental protocols, and provides visual workflows to aid in the design and execution of effective bioconjugation strategies.
Core Reaction Mechanism: S-Alkylation of Cysteine
The conjugation of this compound to a cysteine residue proceeds via a well-established S-alkylation reaction. This nucleophilic substitution (SN2) mechanism involves the thiol group (-SH) of the cysteine side chain acting as a nucleophile, attacking the electrophilic carbon atom of the bromoacetyl group on the this compound molecule. The reaction results in the formation of a stable thioether bond, covalently linking the PEG moiety to the cysteine residue, and the displacement of bromide as a leaving group.
The reactivity of the cysteine thiol is highly dependent on its protonation state. The deprotonated form, the thiolate anion (-S⁻), is a significantly stronger nucleophile than the protonated thiol. Consequently, the reaction rate is pH-dependent, with higher pH values favoring the formation of the more reactive thiolate species. The typical pKa of a cysteine thiol is around 8.5, meaning that at physiological pH, only a small fraction of cysteine residues are in the reactive thiolate form. Therefore, bioconjugation reactions with bromoacetamide reagents are often performed at a slightly basic pH to enhance the reaction rate.[1]
Figure 1: S-Alkylation of Cysteine by this compound.
Quantitative Data and Reaction Parameters
pH Dependence
The reaction between bromoacetyl groups and thiols is significantly influenced by pH. Generally, the rate of reaction increases with pH, corresponding to the deprotonation of the cysteine thiol. However, at very high pH values, the risk of side reactions, such as the hydrolysis of the bromoacetyl group, also increases. A study comparing the reactivity of maleimide and bromoacetyl groups found that bromoacetyl functions are more reactive at higher pH values (e.g., pH 9.0) while retaining high chemoselectivity for thiols over other nucleophilic groups like amines.[2]
| Parameter | Condition | Observation | Reference |
| pH | 6.5 | Low reactivity compared to maleimides. | [2] |
| pH | 7.4 | Moderate reactivity. | [3] |
| pH | 8.0 - 9.0 | Increased reactivity, optimal for thiol-alkylation. | [2] |
Reactivity Comparison
Bromoacetamide reagents are generally less reactive than maleimides at neutral pH. However, the resulting thioether bond from the bromoacetamide reaction is irreversible and more stable than the adduct formed with maleimide, which can undergo hydrolysis or exchange reactions. This makes bromoacetamide derivatives like this compound a suitable choice for applications requiring long-term stability of the conjugate.
| Reagent | Reaction Rate at Neutral pH | Bond Stability | Key Considerations | Reference |
| 2-Bromoacetamide | Slower | High (irreversible thioether) | Higher pH may be needed for optimal rate. | |
| N-ethylmaleimide | Faster | Lower (can be reversible) | Prone to hydrolysis. |
Experimental Protocols
The following section details a general protocol for the conjugation of this compound to a cysteine-containing peptide or protein. This protocol is a composite based on established methods for thiol-alkylation and should be optimized for each specific application.
Materials
-
Cysteine-containing peptide or protein
-
This compound
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS) or Tris buffer, pH 7.5-8.5)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching reagent (e.g., L-cysteine or N-acetylcysteine)
-
Desalting columns or size-exclusion chromatography system
-
Analytical instruments (e.g., HPLC, Mass Spectrometer)
Experimental Workflow
Figure 2: General workflow for cysteine-specific PEGylation.
Detailed Methodologies
-
Protein Preparation: Dissolve the cysteine-containing protein or peptide in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.5-8.5). The buffer should be free of any primary amines or thiols that could compete with the reaction.
-
Reduction of Disulfide Bonds (if applicable): If the target cysteine is involved in a disulfide bond, it must first be reduced. Add a 10-20 fold molar excess of a reducing agent such as TCEP. TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a free thiol and therefore does not need to be completely removed before the addition of the PEG reagent. Incubate for 1-2 hours at room temperature.
-
Buffer Exchange: If a thiol-containing reducing agent was used, it must be removed prior to the addition of this compound. This can be achieved using a desalting column or through dialysis against the reaction buffer.
-
PEGylation Reaction: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF. Add the this compound solution to the protein solution to achieve a 10-50 fold molar excess of the PEG reagent over the protein. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC or mass spectrometry.
-
Quenching: To stop the reaction, add a quenching reagent containing a free thiol, such as L-cysteine or N-acetylcysteine, to a final concentration of 10-50 mM. This will react with any unreacted this compound.
-
Purification: The PEGylated protein can be purified from unreacted protein, excess PEG reagent, and quenching reagent using techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC). The choice of method will depend on the properties of the protein and the PEG conjugate.
-
Characterization: The final conjugate should be characterized to determine the degree of PEGylation and the site of modification.
-
SDS-PAGE: A shift in the molecular weight of the protein will be observed upon PEGylation.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to separate the PEGylated protein from the un-PEGylated form and to assess purity.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact mass of the conjugate, confirming the number of PEG chains attached. Peptide mapping by LC-MS/MS can be used to identify the specific cysteine residue(s) that have been modified.
-
Applications in Drug Development
Site-specific PEGylation of cysteine residues using reagents like this compound is a powerful tool in the development of therapeutic proteins and antibody-drug conjugates (ADCs).
-
Improved Pharmacokinetics: The attachment of a PEG chain increases the hydrodynamic radius of the protein, which can reduce renal clearance and extend the circulating half-life.
-
Reduced Immunogenicity: The PEG moiety can shield epitopes on the protein surface, reducing its recognition by the immune system.
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation and improve their stability in formulation.
-
ADC Development: Bromoacetamide-functionalized PEG linkers can be used to attach cytotoxic drugs to antibodies in a site-specific manner, leading to more homogeneous and potentially more effective ADCs.
Conclusion
The reaction of this compound with cysteine provides a robust and reliable method for the site-specific PEGylation of peptides and proteins. The formation of a stable thioether bond, coupled with the favorable properties imparted by the PEG chain, makes this a valuable strategy in biopharmaceutical research and development. While specific kinetic data for this compound is limited, the well-understood principles of thiol-alkylation allow for the rational design of experimental protocols. Careful optimization of reaction conditions, particularly pH, and thorough characterization of the final product are critical for successful implementation of this technology.
References
- 1. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Bromide Functional Group: A Comprehensive Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromide functional group, characterized by a carbon-bromine (C-Br) bond, is a cornerstone of synthetic organic chemistry and plays a pivotal role in the development of pharmaceuticals and other functional materials. Its reactivity is a delicate balance of factors including bond strength, leaving group ability, and the steric and electronic environment of the parent molecule. This guide provides an in-depth exploration of the core principles governing the reactivity of organobromides, detailed experimental protocols for key transformations, and insights into its significance in medicinal chemistry.
Core Principles of Bromide Reactivity
The chemical behavior of the bromide functional group is primarily dictated by the properties of the carbon-bromine bond. Bromine is a highly polarizable and relatively large atom, making the bromide ion (Br-) an excellent leaving group in nucleophilic substitution and elimination reactions. The C-Br bond is weaker than C-F and C-Cl bonds, contributing to its enhanced reactivity.
Nucleophilic Substitution Reactions (SN1 and SN2)
Organobromides are classic substrates for nucleophilic substitution reactions, where a nucleophile replaces the bromide ion. These reactions can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).
-
SN2 Reactions: These are single-step, concerted reactions where the nucleophile attacks the carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry.[1] The rate of SN2 reactions is dependent on the concentration of both the alkyl halide and the nucleophile.[2] Steric hindrance around the reaction center significantly impacts the reaction rate, with the reactivity order being methyl > primary > secondary >> tertiary.[3]
-
SN1 Reactions: This is a two-step process that involves the formation of a carbocation intermediate after the departure of the bromide ion.[4] The rate-determining step is the formation of this carbocation, and therefore the reaction rate is primarily dependent on the concentration of the alkyl halide.[2] The stability of the carbocation is crucial, leading to a reactivity order of tertiary > secondary > primary.
Elimination Reactions (E1 and E2)
In the presence of a base, alkyl bromides can undergo elimination reactions to form alkenes. Similar to substitution reactions, there are two main mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).
-
E2 Reactions: This is a concerted, one-step process where the base abstracts a proton from a carbon adjacent to the one bearing the bromine, while the C-Br bond breaks simultaneously to form a double bond. The rate of E2 reactions is dependent on the concentration of both the alkyl halide and the base.
-
E1 Reactions: This two-step mechanism begins with the formation of a carbocation, which is the rate-determining step. A weak base then removes a proton from an adjacent carbon to form the alkene.
Quantitative Data on Bromide Reactivity
For a clear comparison of the reactivity of organobromides, the following tables summarize key quantitative data.
| Bond | Dissociation Energy (kcal/mol) | Reference |
| CH₃-F | ~108 | |
| CH₃-Cl | ~84 | |
| CH₃-Br | ~70 | |
| CH₃-I | ~56 |
| Substrate Type | Relative S | Relative S |
| Methyl | Very Fast | Very Slow |
| Primary | Fast | Slow |
| Secondary | Slow | Moderate |
| Tertiary | Very Slow/No Reaction | Fast |
Experimental Protocols
Detailed methodologies for key experiments involving the bromide functional group are provided below.
SN2 Reaction: Williamson Ether Synthesis of Diethyl Ether
Objective: To synthesize diethyl ether from ethyl bromide and sodium ethoxide via an SN2 reaction.
Materials:
-
Ethyl bromide
-
Sodium metal
-
Absolute ethanol
-
Anhydrous diethyl ether (for extraction)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to absolute ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction: To the freshly prepared sodium ethoxide solution, slowly add ethyl bromide via a dropping funnel while stirring.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle for approximately 1-2 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with anhydrous diethyl ether.
-
Washing: Wash the combined organic extracts with a saturated sodium chloride solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent by distillation to obtain the diethyl ether product.
Grignard Reagent Formation and Reaction: Synthesis of Benzoic Acid
Objective: To prepare a Grignard reagent from bromobenzene and react it with carbon dioxide to synthesize benzoic acid.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (6M)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Drying tube (filled with calcium chloride)
-
Beaker
Procedure:
-
Apparatus Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and a dropping funnel. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to help initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.
-
Grignard Formation: Add a small amount of the bromobenzene solution to the magnesium turnings. The reaction should start, indicated by bubbling and a cloudy appearance. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with CO₂: After the Grignard reagent has formed (most of the magnesium is consumed), pour the solution onto a beaker containing crushed dry ice. The Grignard reagent will react with the carbon dioxide to form a magnesium salt of benzoic acid.
-
Hydrolysis: After the dry ice has sublimated, slowly add 6M hydrochloric acid to the reaction mixture to protonate the benzoate salt and precipitate benzoic acid.
-
Isolation: Collect the benzoic acid crystals by vacuum filtration and wash with cold water.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid using a palladium catalyst.
Materials:
-
4-bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and hotplate
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate and triphenylphosphine in toluene to form the active Pd(0) catalyst in situ.
-
Reaction Setup: To the catalyst solution, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
Solvent Addition: Add a mixture of toluene, ethanol, and water as the solvent system.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations of Key Pathways and Workflows
Signaling Pathways and Experimental Workflows
Caption: The concerted mechanism of an SN2 reaction.
Caption: A typical experimental workflow for a Grignard reaction.
Role of the Bromide Functional Group in Drug Development
The introduction of a bromine atom into a drug molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. This strategy, often referred to as "bromination," can lead to increased therapeutic activity, improved metabolic stability, and a longer duration of action. The "heavy atom effect" of bromine can also be utilized to enhance the efficacy of photodynamic therapy and radiosensitization.
Case Studies:
-
Brotizolam: This thienodiazepine is a potent hypnotic agent. The synthesis of brotizolam involves the use of bromine-containing heterocyclic intermediates. The presence of the bromine atom in the final structure is crucial for its high potency.
-
Pipobroman: An anticancer drug used in the treatment of polycythemia vera and chronic granulocytic leukemia. Pipobroman is a piperazine derivative containing two 3-bromopropionyl groups. It functions as an alkylating agent, and the bromide moieties act as leaving groups, allowing the molecule to form covalent bonds with biological macromolecules, thereby exerting its cytotoxic effects.
Conclusion
The bromide functional group is a versatile and highly reactive moiety that is indispensable in modern organic synthesis. Its predictable participation in a wide array of reactions, including nucleophilic substitutions, eliminations, and organometallic cross-couplings, makes it a valuable tool for the construction of complex molecular architectures. For professionals in drug development, the strategic incorporation of bromine can be a powerful method to modulate the biological activity and properties of therapeutic agents. A thorough understanding of the principles and experimental nuances of bromide reactivity is therefore essential for innovation in both academic research and the pharmaceutical industry.
References
The Strategic Integration of m-PEG24-Br in Antibody-Drug Conjugate (ADC) Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of an ADC's therapeutic index, influencing its stability, solubility, pharmacokinetics (PK), and efficacy. Among the diverse linker technologies, polyethylene glycol (PEG) has emerged as a key component for optimizing ADC design. This technical guide provides an in-depth exploration of m-PEG24-Br, a methoxy-terminated 24-unit polyethylene glycol linker equipped with a terminal bromide functional group, for application in ADC development. We will delve into its physicochemical properties, role in overcoming key ADC challenges, detailed experimental protocols, and the downstream cellular consequences of payload delivery.
The Role of the m-PEG24 Linker in ADC Optimization
The incorporation of a discrete 24-unit PEG chain offers a strategic balance of properties essential for a successful ADC. Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation. The hydrophilic nature of the m-PEG24 linker mitigates these issues, enabling the use of highly potent but otherwise challenging payloads and facilitating the synthesis of ADCs with higher drug-to-antibody ratios (DAR) without compromising stability.
The key advantages imparted by the m-PEG24 linker include:
-
Enhanced Hydrophilicity and Solubility : The PEG chain forms a hydration shell around the payload, significantly increasing the overall solubility of the ADC and preventing aggregation.
-
Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life. This extended exposure can lead to greater accumulation of the ADC in tumor tissues.
-
Steric Shielding : The flexible PEG chain can provide a protective shield around the payload, potentially reducing non-specific interactions with other proteins and minimizing off-target toxicity.
-
Precise Spacer Control : As a monodisperse linker, m-PEG24 provides a defined and consistent length, offering precise spatial separation between the antibody and the payload. This can be crucial for maintaining antibody-antigen binding and optimizing payload release within the target cell.
The terminal bromide (-Br) of this compound serves as a reactive handle for conjugation. As a good leaving group, the bromide is susceptible to nucleophilic substitution, most commonly by a thiol group (sulfhydryl), such as the one present in a cysteine residue on an antibody or on a modified payload molecule, forming a stable thioether bond.
Data Presentation: Impact of PEG Linker Length on ADC Performance
The choice of PEG linker length is a critical optimization parameter. The following tables summarize quantitative data from various preclinical studies, illustrating the impact of PEG length on key ADC performance metrics.
| PEG Linker Length | Average DAR Achieved | In Vitro Cytotoxicity (IC50) | Plasma Half-Life (t1/2) | In Vivo Tumor Growth Inhibition | Reference(s) |
| No PEG | ~2-4 | Baseline | Baseline | Baseline | |
| Short (PEG4, PEG8) | ~4-8 | Generally maintained or slightly decreased | Modest Increase | Improved | |
| Medium (PEG12) | ~8 | Variable, may decrease | Significant Increase | Significantly Improved | |
| Long (PEG24) | ~8 | Variable, may decrease | Substantial Increase | Often Maximally Improved | |
| Very Long (PEG4k, 10k) | Not Specified | Often significantly decreased | Drastic Increase | May be optimal, but can be offset by reduced potency |
Table 1: Quantitative Impact of PEG Linker Length on Key ADC Performance Metrics. This table collates data from multiple studies to show general trends. Specific outcomes are dependent on the antibody, payload, and tumor model.
| Parameter | Effect of Increasing PEG Length (e.g., to PEG24) | Rationale |
| Solubility | Increases | The hydrophilic ethylene glycol repeats counteract the hydrophobicity of the payload. |
| Aggregation | Decreases | Improved solubility and steric hindrance from the PEG chain prevent intermolecular aggregation. |
| Plasma Half-Life | Increases | Increased hydrodynamic size reduces renal filtration and clearance. |
| In Vitro Potency (IC50) | May Decrease | The longer linker can sometimes sterically hinder the interaction of the payload with its intracellular target or slow its release. |
| In Vivo Efficacy | Often Increases | Improved PK properties lead to higher tumor accumulation, often outweighing any minor loss in intrinsic in vitro potency. |
| Tolerability | Generally Increases | Enhanced stability and reduced off-target interactions can lead to a better safety profile. |
Table 2: Qualitative Summary of the Influence of PEG24 Linker on ADC Properties.
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process. The following sections provide representative, detailed methodologies for the key stages. This protocol describes a common strategy involving the conjugation of a thiol-containing drug-linker payload to a monoclonal antibody via its interchain disulfide bonds.
Protocol 1: Preparation of Thiolated Drug-Payload
This initial step involves synthesizing the drug-linker construct where the this compound is attached to the cytotoxic payload. This example assumes the payload has a suitable nucleophilic group (e.g., an amine) that can be used to first attach to a bifunctional linker, which is then connected to the this compound. A more direct approach involves the payload already containing a thiol group.
Materials:
-
Cytotoxic Payload (e.g., Monomethyl Auristatin E - MMAE) with a reactive amine.
-
Bifunctional linker (e.g., Valine-Citrulline-PABC).
-
This compound.
-
Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM).
-
Coupling agents (e.g., HATU, DIPEA).
-
Purification system: HPLC.
Methodology:
-
Payload-Linker Synthesis: The cleavable dipeptide linker (e.g., Val-Cit-PABC) is first activated and then reacted with the amine group on the cytotoxic payload (e.g., MMAE) in an anhydrous solvent like DMF with coupling agents.
-
Introduction of a Thiol Group: The resulting Payload-Linker construct is then modified to introduce a terminal thiol group. This can be achieved using various chemical strategies, for instance, by reacting it with a reagent like N-acetylcysteamine after activating a carboxyl group on the linker.
-
Purification: The resulting thiol-functionalized Payload-Linker is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). The product is characterized by mass spectrometry (MS) and NMR.
Protocol 2: Antibody Reduction (Thiol Generation)
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate reactive free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) at 5-10 mg/mL.
-
Reduction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.4, degassed.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride, 10 mM stock solution in water.
-
Desalting columns (e.g., Sephadex G-25).
Methodology:
-
Buffer Exchange: The mAb is buffer-exchanged into the degassed Reduction Buffer.
-
Reduction Reaction: A 5-10 fold molar excess of TCEP is added to the mAb solution. The mixture is incubated at 37°C for 1-2 hours. The exact TCEP concentration and incubation time should be optimized to achieve the desired number of free thiols per antibody (typically aiming for a DAR of 4 or 8).
-
Removal of Reducing Agent: The excess TCEP is immediately removed by passing the reduced antibody solution through a desalting column equilibrated with degassed Reduction Buffer. The concentration of the thiolated antibody is determined by UV-Vis spectrophotometry at 280 nm.
Protocol 3: ADC Synthesis via Thiol-Bromo Conjugation
This protocol details the conjugation of the this compound (either as part of a pre-formed drug-linker or as a separate entity to be conjugated first to the antibody) to the reduced antibody. This example will focus on the reaction of a pre-formed thiol-containing payload with an antibody first conjugated with this compound. An alternative is the direct reaction of this compound with a thiolated antibody, followed by reaction with the payload.
Methodology A: Two-step conjugation
-
Antibody-PEGylation: The thiolated antibody from Protocol 2 is reacted with a molar excess of a heterobifunctional linker containing both a maleimide (to react with the antibody thiols) and a group that can subsequently react with the this compound-Payload.
-
Payload Conjugation: The this compound-Payload is then reacted with the PEGylated antibody. The bromide on the PEG linker will undergo nucleophilic substitution with a corresponding reactive group on the antibody-linker construct.
Methodology B: Direct Conjugation (Simpler, representative workflow)
This assumes a drug-linker construct with a terminal thiol group is ready (from Protocol 1).
Materials:
-
Thiolated Antibody (from Protocol 2).
-
This compound-Payload conjugate.
-
Conjugation Buffer: PBS, pH 7.5-8.5, with 1 mM EDTA, degassed.
-
Organic co-solvent (e.g., DMSO).
Methodology:
-
Reaction Setup: The this compound-Payload is dissolved in a minimal amount of DMSO.
-
Conjugation Reaction: The this compound-Payload solution is added to the thiolated antibody solution (from Protocol 2) at a 5-10 fold molar excess of the payload per free thiol. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubation: The reaction mixture is incubated at room temperature for 4-12 hours with gentle mixing. The reaction progress can be monitored by HPLC.
-
Quenching: The reaction can be quenched by adding an excess of a small molecule thiol, such as N-acetylcysteine, to react with any remaining unreacted this compound-Payload.
Protocol 4: ADC Purification and Characterization
Materials:
-
Purification Buffers (e.g., PBS).
-
Size-Exclusion Chromatography (SEC) system.
-
Hydrophobic Interaction Chromatography (HIC) system.
-
Mass Spectrometer (e.g., ESI-Q-TOF).
Methodology:
-
Purification: The crude ADC conjugate is purified to remove unconjugated payload, linker, and any aggregated protein. Size-Exclusion Chromatography (SEC) is commonly used for this purpose.
-
Characterization - DAR Determination: The average Drug-to-Antibody Ratio (DAR) is a critical quality attribute. It is typically determined using Hydrophobic Interaction Chromatography (HIC-HPLC), which separates ADC species based on the number of conjugated drugs.
-
Characterization - Purity and Identity: The purity of the final ADC is assessed by SEC-HPLC to quantify the percentage of monomer, aggregate, and fragment. The identity and mass of the ADC are confirmed by mass spectrometry after deglycosylation.
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Decision logic for incorporating a PEG24 linker in ADC development.
Caption: General experimental workflow for ADC synthesis using this compound.
Signaling Pathways
Caption: Mechanism of action for an ADC with a microtubule inhibitor payload.
Conclusion
The this compound linker is a versatile and powerful tool in the rational design of next-generation Antibody-Drug Conjugates. Its defined length and hydrophilic properties enable the effective conjugation of hydrophobic payloads, leading to ADCs with improved solubility, stability, and pharmacokinetic profiles. The terminal bromide provides a reliable handle for conjugation to thiol-containing molecules, resulting in a stable thioether linkage. By carefully considering the interplay between the antibody, payload, and the this compound linker, researchers can develop more effective and safer targeted therapies for cancer treatment. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for scientists and developers working to harness the full potential of this advanced linker technology.
shelf life and storage conditions for m-PEG24-Br
An In-depth Technical Guide to the Shelf Life and Storage of m-PEG24-Br
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions and shelf life for this compound (methoxy-polyethylene glycol-24-bromide). It also details experimental protocols for stability assessment and visualizes key workflows relevant to its application.
Shelf Life and Storage Conditions
The stability of this compound is critical for its effective use in bioconjugation, drug delivery, and the synthesis of molecules such as PROTACs (Proteolysis Targeting Chimeras). While specific stability studies on this compound are not extensively published, general recommendations can be drawn from supplier data for this compound and structurally similar PEG derivatives.
Proper storage is essential to prevent degradation, which can occur through mechanisms such as oxidation and hydrolysis, compromising the integrity and reactivity of the molecule.
Table 1: Recommended Storage Conditions for this compound and Related Compounds
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid (Powder) | -20°C | Up to 3 years[1][2][3] | Store in a dry, dark place.[4] Avoid sunlight.[5] |
| 0-4°C | Short-term (days to weeks) | Store in a dry, dark place. | |
| -5°C | Not specified | Keep dry and avoid sunlight. | |
| In Solvent | -80°C | Up to 1 year or 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Note: The shelf life of this compound in solution is significantly shorter than in its solid form. It is highly recommended to prepare solutions fresh for each use. If storage in solution is necessary, use of an anhydrous, aprotic solvent is advisable to minimize hydrolysis.
Experimental Protocols for Stability Assessment
To ensure the quality and performance of this compound, particularly after long-term storage or when used in critical applications, a stability assessment is recommended. The following protocols outline a general approach to evaluating the integrity of this compound.
Visual Inspection
-
Objective: To qualitatively assess any physical changes in the this compound solid.
-
Methodology:
-
Carefully observe the physical appearance of the this compound powder.
-
Note any changes from its expected appearance (typically a white to off-white solid).
-
Look for signs of discoloration (e.g., yellowing), clumping, or deliquescence, which may indicate degradation or moisture absorption.
-
Solubility Test
-
Objective: To verify the solubility of this compound in a relevant solvent, as changes in solubility can indicate chemical modification or degradation.
-
Methodology:
-
Prepare a solution of this compound at a known concentration in a suitable solvent (e.g., DMSO, DMF, or chlorinated solvents).
-
Observe the dissolution process. The compound should dissolve completely to form a clear, colorless solution.
-
The presence of particulates or a hazy appearance may suggest the presence of insoluble degradation products.
-
Chromatographic Purity Assessment (HPLC)
-
Objective: To quantitatively determine the purity of this compound and identify any degradation products.
-
Methodology: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is often suitable for analyzing PEG compounds.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. The exact gradient should be optimized based on the specific system and column.
-
Flow Rate: 1.0 mL/min.
-
Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal as PEG lacks a strong chromophore. If unavailable, a UV detector at a low wavelength (e.g., 200-220 nm) can be used, although sensitivity will be lower.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area. The appearance of new peaks may indicate the presence of degradation products.
-
Mass Spectrometry Analysis
-
Objective: To confirm the molecular weight of this compound and identify the mass of any potential degradation products.
-
Methodology: Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are effective for analyzing PEG compounds.
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the chosen ionization technique (e.g., acetonitrile/water for ESI-MS). For MALDI-TOF, the sample is co-crystallized with a suitable matrix.
-
Mass Spectrometer: Acquire the mass spectrum in the appropriate mass range for this compound (expected monoisotopic mass is around 1162.6 g/mol ).
-
Analysis: Verify that the major peak corresponds to the expected molecular weight of this compound. The presence of peaks at lower or higher masses could indicate degradation (e.g., chain cleavage) or aggregation/side reactions, respectively.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Role of PEG Linker in a PROTAC
Caption: Role of a PEG linker in mediating the formation of a ternary complex for PROTAC-induced protein degradation.
References
Methodological & Application
Application Notes and Protocols for Conjugating m-PEG24-Br to a Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. This process involves the covalent attachment of PEG chains to a biomolecule, which can improve its pharmacokinetic and pharmacodynamic profile. Benefits of PEGylation include increased half-life, improved stability, enhanced solubility, and reduced immunogenicity.[1][2]
This document provides detailed protocols for the conjugation of methoxy-poly(ethylene glycol)-24-bromide (m-PEG24-Br) to peptides, focusing on two of the most common target residues: cysteine and lysine. The bromide functional group on the this compound allows for a specific and efficient alkylation reaction with nucleophilic side chains of amino acids.
Chemical Principle of Conjugation
The conjugation of this compound to a peptide is based on a nucleophilic substitution reaction. The bromine atom on the PEG reagent is a good leaving group, and the carbon atom it is attached to is electrophilic. This allows for the attack by nucleophilic functional groups present on the peptide.
-
Cysteine Conjugation (Thiol-Alkylation): The sulfhydryl group (-SH) of a cysteine residue is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). The reaction of the cysteine thiol with this compound results in the formation of a stable thioether bond. This reaction is highly specific for cysteine residues under controlled pH conditions.
-
Lysine Conjugation (Amine-Alkylation): The primary amine (-NH₂) in the side chain of a lysine residue can also act as a nucleophile. The reaction with this compound leads to the formation of a secondary amine linkage. This reaction is generally less specific than cysteine conjugation as the N-terminal α-amine and other nucleophilic residues can also react. The reaction is highly dependent on the pH, as the amine group needs to be deprotonated to be nucleophilic.[3]
Experimental Protocols
Protocol for Conjugation of this compound to a Cysteine-Containing Peptide
This protocol details the steps for the selective conjugation of this compound to a cysteine residue in a peptide.
Materials and Reagents:
-
Cysteine-containing peptide
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: 0.1 M Phosphate buffer with 5 mM EDTA, pH 7.0-7.5
-
Quenching Solution: 1 M N-acetyl-L-cysteine in reaction buffer
-
Purification Buffer A: 0.1% Trifluoroacetic acid (TFA) in water
-
Purification Buffer B: 0.1% TFA in acetonitrile
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if needed to dissolve reagents)
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer (MALDI-TOF or ESI-MS)
Experimental Workflow:
Caption: Experimental workflow for cysteine-specific peptide PEGylation.
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the peptide has formed disulfide bonds, it is crucial to reduce them. Add a 2-5 molar excess of TCEP to the peptide solution and incubate for 30-60 minutes at room temperature.
-
-
PEG Reagent Preparation:
-
Dissolve the this compound in the reaction buffer to a concentration that will result in a 5-10 molar excess relative to the peptide in the final reaction mixture. If solubility is an issue, a small amount of DMF or DMSO can be used, but the final concentration of the organic solvent in the reaction should be kept low (<10%).
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the peptide solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted this compound, add a 10-fold molar excess of the quenching solution (N-acetyl-L-cysteine) relative to the initial amount of this compound.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and quenching agent using a reverse-phase HPLC system.
-
Use a C18 column and a gradient of Purification Buffer A and Purification Buffer B. A typical gradient would be from 5% to 95% Buffer B over 30-60 minutes.
-
Collect fractions and analyze them by mass spectrometry to identify the fractions containing the desired PEGylated peptide.
-
-
Characterization:
-
Confirm the identity and purity of the PEGylated peptide using mass spectrometry (MALDI-TOF or ESI-MS). The mass of the conjugate should be the sum of the mass of the peptide and the mass of the m-PEG24 moiety (minus the mass of HBr).
-
Assess the purity of the final product by RP-HPLC.
-
Protocol for Conjugation of this compound to a Lysine-Containing Peptide
This protocol outlines the procedure for conjugating this compound to lysine residues. Note that this reaction is less specific and may result in a heterogeneous mixture of products with varying degrees of PEGylation.
Materials and Reagents:
-
Lysine-containing peptide
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5-9.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification Buffer A: 0.1% Trifluoroacetic acid (TFA) in water
-
Purification Buffer B: 0.1% TFA in acetonitrile
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer (MALDI-TOF or ESI-MS)
Experimental Workflow:
Caption: Experimental workflow for lysine-targeted peptide PEGylation.
Procedure:
-
Peptide and PEG Reagent Preparation:
-
Dissolve the lysine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the this compound in the reaction buffer to achieve a 5-20 molar excess over the peptide in the final reaction mixture.
-
-
Conjugation Reaction:
-
Add the this compound solution to the peptide solution.
-
Incubate the reaction at room temperature for 4-12 hours with gentle stirring. The higher pH facilitates the deprotonation of the lysine ε-amino group, enhancing its nucleophilicity.[3]
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching solution (Tris-HCl) to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
The purification of lysine-PEGylated peptides can be more challenging due to the potential for multiple PEGylation sites and degrees of PEGylation.
-
Reverse-phase HPLC can be used to separate different PEGylated species, although resolution may be limited.
-
Ion-exchange chromatography (IEX) can be an effective alternative or complementary technique, as the addition of PEG chains can alter the overall charge of the peptide.
-
-
Characterization:
-
Analyze the purified fractions by mass spectrometry to determine the number of PEG chains attached to the peptide.
-
Use RP-HPLC to assess the purity of each isolated PEGylated species.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the conjugation of this compound to peptides. The actual results will vary depending on the specific peptide sequence and reaction conditions.
| Parameter | Cysteine Conjugation | Lysine Conjugation |
| Target Residue | Cysteine (thiol group) | Lysine (ε-amino group), N-terminus (α-amino group) |
| Reaction pH | 7.0 - 7.5 | 8.5 - 9.5 |
| Molar Ratio (PEG:Peptide) | 5:1 to 10:1 | 5:1 to 20:1 |
| Reaction Time | 2 - 4 hours | 4 - 12 hours |
| Reaction Temperature | Room Temperature | Room Temperature |
| Typical Conjugation Efficiency | > 90% | 50 - 80% (can be variable) |
| Expected Purity (after purification) | > 95% | > 90% for a specific PEGylated species |
| Predominant Product | Mono-PEGylated | Mixture of mono-, di-, and poly-PEGylated species |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | - Incomplete reduction of disulfide bonds (for cysteine).- Incorrect pH of the reaction buffer.- Insufficient molar excess of PEG reagent.- Inactive PEG reagent. | - Ensure complete reduction with TCEP.- Verify the pH of the reaction buffer.- Increase the molar ratio of this compound to peptide.- Use a fresh batch of this compound. |
| Multiple PEGylated Products | - For lysine conjugation, this is expected.- For cysteine conjugation, it may indicate non-specific reactions at other nucleophilic sites. | - For lysine, optimize the molar ratio and reaction time to favor mono-PEGylation.- For cysteine, ensure the reaction pH is not too high to minimize reaction with amines. |
| Difficulty in Purification | - Poor resolution between unreacted peptide and PEGylated product.- Aggregation of the peptide or conjugate. | - Optimize the HPLC gradient.- Try a different chromatography mode (e.g., IEX for lysine conjugates, SEC).- Add denaturants or organic modifiers to the purification buffers. |
| Unexpected Mass in MS | - Oxidation of the peptide.- Hydrolysis of the peptide or PEG reagent.- Multiple charges on the ion. | - Handle the peptide in an oxygen-minimized environment.- Use fresh reagents and buffers.- Use deconvolution software for ESI-MS data. |
References
Application Notes and Protocols for m-PEG24-Br Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This process can enhance protein stability, increase circulating half-life by reducing renal clearance, and decrease immunogenicity.[1][2][3][4][5] m-PEG24-Br is a monofunctional PEG reagent with a terminal bromide group. The bromide serves as a good leaving group in nucleophilic substitution reactions, making it suitable for covalent modification of proteins. This reagent is particularly useful for targeting nucleophilic residues on the protein surface, such as the thiol group of cysteine residues, to form a stable thioether bond. Site-specific PEGylation, when achievable, is highly desirable as it leads to a homogeneous product with preserved biological activity.
These application notes provide a comprehensive, step-by-step guide for the labeling of proteins with this compound, including protocols for the labeling reaction, purification of the conjugate, and subsequent characterization.
Experimental Protocols
Materials and Reagents
-
Protein of Interest (POI): Purified and at a known concentration (e.g., 1-10 mg/mL). The protein should be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES.
-
This compound: (e.g., from BroadPharm or similar supplier).
-
Reaction Buffer: Amine-free buffer, pH 7.5-8.5. A common choice is 100 mM sodium phosphate, 150 mM NaCl, pH 8.0.
-
Reducing Agent (optional, for cysteine labeling): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). A 10 mM stock solution is typically used.
-
Quenching Reagent: A solution containing a small molecule with a nucleophilic group, such as 1 M L-cysteine or 1 M 2-mercaptoethanol.
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the this compound.
-
Purification System: Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system with appropriate columns.
-
Characterization Equipment: SDS-PAGE system, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).
Step-by-Step Protein Labeling Protocol
This protocol describes the labeling of a protein via cysteine residues. The reaction conditions may require optimization for each specific protein.
1. Protein Preparation:
- If the protein buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer like PBS. This can be done by dialysis or using a desalting column.
- Adjust the protein concentration to a range of 1-10 mg/mL in the chosen reaction buffer.
- If targeting cysteine residues that may be oxidized or involved in disulfide bonds, pre-treat the protein with a reducing agent. Add TCEP to a final concentration of 1-5 mM and incubate for 30-60 minutes at room temperature. Note: If the protein's structural integrity depends on disulfide bonds, this step should be omitted or carefully optimized.
2. Preparation of this compound Solution:
- The this compound reagent is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
- Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM). Do not prepare stock solutions for long-term storage as the reagent can hydrolyze.
3. PEGylation Reaction:
- Determine the desired molar excess of this compound to the protein. A starting point is typically a 10 to 50-fold molar excess. This will likely require optimization.
- While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% (v/v) to avoid protein denaturation.
- Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature should be determined empirically.
4. Quenching the Reaction:
- To stop the labeling reaction, add the quenching reagent (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration of 10-50 mM.
- Incubate for 30-60 minutes at room temperature to ensure that all unreacted this compound is consumed.
Purification of the PEGylated Protein
The reaction mixture will contain the PEGylated protein, unreacted protein, excess PEG reagent, and quenched PEG. Purification is essential to isolate the desired conjugate.
-
Size Exclusion Chromatography (SEC): This is a common and effective method to separate the larger PEGylated protein from the smaller unreacted PEG reagent and quenching molecules.
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of the protein. This change can be exploited to separate PEGylated species from the un-PEGylated protein.
-
Hydrophobic Interaction Chromatography (HIC): The PEG chain can also alter the protein's hydrophobicity, allowing for separation using HIC.
Characterization of the PEGylated Protein
After purification, it is crucial to characterize the conjugate to confirm successful labeling and determine the degree of PEGylation.
-
SDS-PAGE: The addition of the PEG chain increases the hydrodynamic radius of the protein, causing it to migrate slower on an SDS-PAGE gel than the unmodified protein. This provides a quick visual confirmation of PEGylation.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the precise molecular weight of the PEGylated protein. The mass increase will correspond to the number of attached PEG chains.
-
HPLC Analysis: Reversed-phase (RP-HPLC) or IEX-HPLC can be used to assess the purity of the conjugate and separate different PEGylated species (e.g., mono-, di-, tri-PEGylated).
Data Presentation
Quantitative data from the labeling and characterization experiments should be summarized for clarity and comparison.
Table 1: Reaction Parameters for Protein PEGylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration (mg/mL) | 2 | 5 | 5 |
| Molar Ratio (PEG:Protein) | 10:1 | 20:1 | 50:1 |
| Reaction Buffer | PBS, pH 7.5 | PBS, pH 8.0 | HEPES, pH 8.0 |
| Reaction Time (hours) | 4 | 4 | 2 |
| Temperature (°C) | 25 | 25 | 37 |
Table 2: Characterization of Purified PEG-Protein Conjugate
| Characterization Method | Unmodified Protein | PEGylated Protein |
| Apparent MW (SDS-PAGE) | ~50 kDa | ~65 kDa (slower migration) |
| Molecular Weight (Mass Spec) | 50,125 Da | 51,277 Da |
| Degree of PEGylation | 0 | 1.0 (mono-PEGylated) |
| Purity (SEC-HPLC) | >98% | >95% |
Visualizations
Workflow and Chemistry
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction of this compound with a protein's cysteine residue.
References
Application Notes and Protocols for Thiol Modification using m-PEG24-Br
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the covalent modification of thiol groups (e.g., in cysteine residues of proteins and peptides) using methoxy-poly(ethylene glycol)-24-bromide (m-PEG24-Br). This process, known as PEGylation, is a widely used bioconjugation technique to enhance the therapeutic properties of biomolecules by increasing their hydrodynamic size, solubility, and in vivo half-life.
Introduction to Thiol-Reactive PEGylation
PEGylation targeting cysteine residues offers a site-specific approach to protein modification. The sulfhydryl group of cysteine is a potent nucleophile that can react with electrophiles like alkyl halides. The reaction of this compound with a thiol proceeds via an SN2 nucleophilic substitution, forming a stable thioether bond. This method is highly selective for cysteine residues under controlled pH conditions.
Reaction Conditions for Thiol Modification with this compound
The efficiency and specificity of the PEGylation reaction are critically dependent on several parameters. The following table summarizes the recommended starting conditions for the reaction of this compound with a thiol-containing molecule. These conditions may require optimization depending on the specific protein or peptide.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | The reaction rate increases with pH as the thiol group becomes deprotonated to the more nucleophilic thiolate anion. A pH of 8.0 is a good starting point. At pH values above 8.5, the risk of side reactions with other nucleophilic residues (e.g., lysine) increases. |
| Temperature | 4 - 25 °C | The reaction can be performed at room temperature for convenience. For sensitive proteins, performing the reaction at 4°C overnight is recommended to minimize degradation. |
| Stoichiometry (this compound : Thiol) | 5:1 to 20:1 molar excess | A molar excess of the PEG reagent drives the reaction to completion. A 10-fold molar excess is a common starting point. The optimal ratio should be determined empirically. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored (e.g., by SDS-PAGE or LC-MS) to determine the optimal time. Reactions at room temperature are typically faster than those at 4°C. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can increase the reaction rate but may also lead to aggregation. The optimal concentration is protein-dependent. |
| Buffer | Phosphate, HEPES, or Borate buffers | Amine-containing buffers (e.g., Tris) should be avoided as they can compete in the reaction. The buffer should be degassed to minimize oxidation of free thiols. |
Experimental Workflow
The following diagram outlines the general workflow for the modification of a thiol-containing protein or peptide with this compound.
Caption: Experimental workflow for thiol modification.
Detailed Experimental Protocol
This protocol provides a general procedure for the PEGylation of a protein with a free cysteine residue using this compound.
Materials:
-
Thiol-containing protein or peptide
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0 (degassed)
-
Quenching Solution: 1 M N-acetyl-cysteine in reaction buffer
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
-
Analytical instruments (e.g., SDS-PAGE, LC-MS)
Procedure:
-
Protein Preparation:
-
Dissolve the protein or peptide in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent (e.g., DTT or TCEP) and subsequently remove the reducing agent by dialysis or a desalting column.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in the Reaction Buffer to create a stock solution (e.g., 100 mM).
-
-
PEGylation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution.
-
Gently mix the reaction mixture.
-
Incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal time should be determined by monitoring the reaction progress.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a 5-fold molar excess of the Quenching Solution relative to the initial amount of this compound.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG reagent and protein using a suitable chromatography method.[1]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. The larger PEGylated protein will elute before the smaller unreacted protein and PEG reagent.
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the overall charge of the protein, allowing for separation.
-
-
-
Characterization:
-
Analyze the purified product to confirm successful PEGylation and determine the degree of modification.
-
SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein.
-
LC-MS: Provides the exact mass of the PEGylated protein, confirming the number of attached PEG chains.[2]
-
Peptide Mapping: Involves digesting the PEGylated protein and analyzing the resulting peptides by LC-MS/MS to identify the specific cysteine residue(s) that have been modified.[3]
-
-
Reaction Scheme
The following diagram illustrates the chemical reaction between this compound and a cysteine residue.
Caption: Reaction of this compound with cysteine.
Troubleshooting
-
Low PEGylation Efficiency:
-
Increase the molar excess of this compound.
-
Increase the reaction pH (up to 8.5).
-
Increase the reaction time or temperature.
-
Ensure complete reduction of disulfide bonds if applicable.
-
Confirm the activity of the this compound reagent.
-
-
Non-specific Modification:
-
Lower the reaction pH.
-
Decrease the molar excess of this compound.
-
Reduce the reaction time.
-
-
Protein Aggregation:
-
Decrease the protein concentration.
-
Add stabilizing excipients to the reaction buffer.
-
Optimize the pH to a value where the protein is most stable.
-
By following these guidelines and protocols, researchers can effectively utilize this compound for the site-specific thiol modification of proteins and peptides, enabling the development of next-generation biotherapeutics and research tools.
References
Application Notes and Protocols for PROTAC Synthesis Using a Bromo-PEG24 Linker
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a heterobifunctional PEG linker featuring a terminal bromide, such as Br-PEG24-COOH or its protected variants.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[1][2][3][4] A typical PROTAC is composed of three distinct components: a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[5] Upon simultaneous binding, the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the poly-ubiquitination of the POI and its subsequent degradation by the 26S proteasome.
The linker is a critical component that heavily influences the PROTAC's efficacy. Its length, composition, and attachment points affect the stability of the ternary complex, as well as the molecule's physicochemical properties like solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic properties, and provide synthetic tractability. According to some analyses, over half of reported PROTACs utilize PEG-based linkers.
This document outlines a general synthetic strategy for constructing a PROTAC using a heterobifunctional Br-PEG24 linker, which allows for sequential conjugation to the POI and E3 ligase ligands. The terminal bromide enables chemoselective alkylation of a suitable nucleophile on the first ligand, while the second functional group (e.g., a carboxylic acid) is used for subsequent coupling to the second ligand.
Principle of Synthesis
The synthesis of a PROTAC using a Br-PEG24-X linker (where X is a second functional group like a carboxylic acid or a protected amine) is typically a two-step sequential process. This approach avoids the formation of undesired homodimers of the ligands.
-
Step 1: Alkylation. The first ligand, containing a suitable nucleophilic functional group (e.g., an amine or phenol), is reacted with the bromo-PEG24 linker. This is often an N-alkylation or O-alkylation reaction, typically performed in the presence of a non-nucleophilic base.
-
Step 2: Coupling. The second functional group on the PEG linker is then deprotected (if necessary) and coupled to the second ligand. The most common coupling reaction is an amide bond formation between a carboxylic acid on the linker and an amine on the ligand, facilitated by standard peptide coupling reagents.
This modular approach allows for the rapid assembly of PROTAC libraries by varying the ligands or the linker itself.
Visualization of Key Processes
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.
Caption: Workflow of PROTAC-mediated protein degradation.
General Synthetic Workflow
This diagram outlines the sequential chemical steps involved in synthesizing the final PROTAC molecule.
Caption: A general workflow for PROTAC synthesis.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using a bromo-PEG linker with a protected carboxylic acid, such as tert-butyl-ester-PEG24-bromide. The E3 ligase ligand used as an example is an amine-functionalized pomalidomide derivative, and the POI ligand is assumed to have a free amine for the final coupling.
Protocol 1: Synthesis of Ligand-Linker Intermediate via N-Alkylation
Objective: To conjugate an amine-containing E3 ligase ligand to the bromo-PEG24 linker.
Materials:
-
Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide) (1.0 eq)
-
tert-Butyl-ester-PEG24-bromide (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert nitrogen atmosphere, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the bromo-PEG24-linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 40-50°C for 12-24 hours. The fine-tuned conditions may be required for poorly nucleophilic amines.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the protected Ligand-PEG24-COOtBu intermediate.
Protocol 2: Deprotection of the Carboxylic Acid
Objective: To remove the tert-butyl protecting group to reveal the terminal carboxylic acid for the next coupling step.
Materials:
-
Protected Ligand-PEG24-COOtBu intermediate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the protected intermediate in DCM (e.g., 0.1 M solution) in a round-bottom flask at 0°C (ice bath).
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS to confirm the removal of the Boc group.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude product is often co-evaporated with toluene or DCM several times to ensure complete removal of residual acid.
-
The resulting crude Ligand-PEG24-COOH can be used directly in the next step without further purification.
Protocol 3: Final PROTAC Synthesis via Amide Coupling
Objective: To couple the deprotected Ligand-Linker intermediate with the POI ligand.
Materials:
-
Crude Ligand-PEG24-COOH intermediate (1.0 eq)
-
Amine-functionalized POI Ligand (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the crude Ligand-PEG24-COOH intermediate in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-functionalized POI ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight (12-18 hours).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude PROTAC is ready for purification.
Protocol 4: Purification and Characterization
Objective: To purify the final PROTAC and confirm its identity and purity.
Purification: The purification of PEGylated PROTACs can be challenging due to their molecular weight and the potential for impurities like unreacted starting materials or byproducts. A multi-step purification strategy is often required.
-
Initial Cleanup (Optional): For very crude mixtures, Solid-Phase Extraction (SPE) can be used for initial cleanup.
-
Preparative Reverse Phase HPLC (RP-HPLC): This is the most common and effective method for obtaining high-purity PROTACs.
-
Column: C18 or C8 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure: Dissolve the crude product in a minimal amount of DMF or DMSO, inject it onto the column, and elute using a linear gradient of Mobile Phase B. Collect fractions and analyze by LC-MS to identify those containing the pure product.
-
-
Lyophilization: Combine the pure fractions and freeze-dry to obtain the final PROTAC as a solid powder.
Characterization:
-
LC-MS: Used to monitor reaction progress and to confirm the molecular weight and purity of the final compound.
-
¹H and ¹³C NMR: Used to confirm the chemical structure of the final PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.
Quantitative Data Summary
The efficiency of synthesis and the biological activity of PROTACs are highly dependent on the specific ligands and linker used. The following tables provide representative data compiled from various sources to illustrate typical outcomes.
Table 1: Representative Yields for Key Synthetic Steps
| Reaction Type | E3 Ligase | Target Protein | Linker Type | Yield (%) | Reference |
| Amide Coupling | VHL | PXR | PEG2-C6 | 72 | |
| O-Alkylation | Cereblon | BRD4 | PEG | 46-90 | |
| Click Chemistry (CuAAC) | VHL/CRBN | BRD4 | PEG (0-4 units) | up to 90 |
Table 2: Influence of PEG Linker Length on PROTAC Activity (Illustrative Data)
| PROTAC Example | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) | Reference |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 | |
| PROTAC B | PEG2 | 500 | 55 | 1.8 | |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Note: DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximum degradation) values are illustrative and highly dependent on the specific cell line and experimental conditions.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Improving ADC Pharmacokinetics with m-PEG24-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The pharmacokinetic (PK) profile of an ADC is a critical determinant of its efficacy and safety. A significant challenge in ADC development is the inherent hydrophobicity of many potent payloads, which can lead to rapid clearance from circulation and increased aggregation, ultimately reducing the therapeutic index.
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a well-established strategy to overcome these limitations.[1] The use of a long-chain, monodisperse PEG linker, such as m-PEG24-Br, can significantly improve the physicochemical and pharmacokinetic properties of an ADC.[2] The this compound linker provides a hydrophilic shield around the hydrophobic drug-linker, which can lead to:
-
Improved Solubility and Stability: Reduces aggregation and enhances the overall stability of the ADC.[3]
-
Prolonged Circulation Half-Life: The hydrophilic PEG chain increases the hydrodynamic radius of the ADC, reducing renal clearance and extending its time in circulation.
-
Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the ADC, reducing the likelihood of an immune response.
-
Enhanced Tumor Accumulation: By prolonging circulation time, PEGylated ADCs have a greater opportunity to accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs with improved pharmacokinetic profiles.
Data Presentation
The following tables summarize quantitative data from studies investigating the impact of PEGylation on ADC pharmacokinetics.
Table 1: Pharmacokinetic Parameters of a Trastuzumab-DM1 ADC with a Linear 24-unit PEG Linker in Mice
| ADC Configuration | DAR | Clearance (mL/day/kg) | Half-life (t½, days) | AUC (µg·day/mL) |
| Trastuzumab-(L24-DM1)3 | ~3 | 10.3 | 5.8 | 97.1 |
| Trastuzumab-(L24-DM1)8 | ~8 | 41.2 | 2.2 | 24.3 |
Data adapted from a study by Tedeschini et al. (2021). This study highlights the impact of drug-to-antibody ratio (DAR) on the pharmacokinetics of a PEGylated ADC.
Table 2: Effect of PEG Chain Length on ADC Clearance in Rats
| PEG Chain Length | Clearance Rate (mL/day/kg) |
| PEG2 | High |
| PEG4 | High |
| PEG8 | Low |
| PEG12 | Low |
| PEG24 | Low |
Data conceptualized from Burke et al. (2017), which demonstrated that clearance rates decreased with increasing PEG chain length, reaching a plateau at PEG8. A longer PEG24 chain is expected to provide a more pronounced hydrophilic shield.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody via Cysteine Alkylation
This protocol describes the site-specific conjugation of this compound to an antibody by targeting cysteine residues. This is achieved through the controlled reduction of interchain disulfide bonds in the antibody hinge region to generate free thiol groups, which then react with the bromo group of the PEG linker via nucleophilic substitution to form a stable thioether bond.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound (methoxy-polyethylene glycol-24-bromide)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Quenching solution (e.g., N-acetylcysteine)
-
Reaction buffer (e.g., PBS, pH 7.4, containing EDTA)
-
Purification system (e.g., size-exclusion chromatography, SEC)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometry)
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody into the reaction buffer to remove any interfering substances.
-
Determine the precise concentration of the antibody using a UV-Vis spectrophotometer (A280).
-
-
Controlled Reduction of Disulfide Bonds:
-
In a reaction vessel, add the antibody solution.
-
Add a molar excess of TCEP solution to the antibody. The exact molar ratio of TCEP to antibody needs to be optimized to achieve the desired number of free thiols (typically targeting the reduction of interchain disulfides).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Conjugation Reaction:
-
Dissolve the this compound linker in an appropriate solvent (e.g., DMSO).
-
Add a molar excess of the dissolved this compound linker to the reduced antibody solution. The molar ratio should be optimized to ensure efficient conjugation.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as N-acetylcysteine, to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated ADC:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove excess PEG linker, quenching reagent, and any aggregated protein.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization of the Conjugate:
-
Determine the final concentration of the purified ADC.
-
Analyze the drug-to-antibody ratio (DAR) and the homogeneity of the conjugate using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry.
-
Assess the purity and integrity of the ADC using SDS-PAGE under both reducing and non-reducing conditions.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical in vivo study to evaluate the pharmacokinetic profile of the newly generated m-PEG24-ADC.
Materials:
-
m-PEG24-ADC and non-PEGylated control ADC
-
Appropriate animal model (e.g., BALB/c mice or Sprague-Dawley rats)
-
Sterile saline or other appropriate vehicle for injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
ELISA or other suitable analytical method for quantifying the ADC in plasma
Procedure:
-
Animal Dosing:
-
Acclimate the animals to the housing conditions for at least one week prior to the study.
-
Administer a single intravenous (IV) dose of the m-PEG24-ADC or the control ADC to a cohort of animals. A typical dose might be 3 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days, 21 days) via an appropriate route (e.g., tail vein or retro-orbital sinus).
-
Process the blood samples to obtain plasma by centrifugation and store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the total antibody (conjugated and unconjugated) in the plasma samples using a validated ELISA method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the ADC versus time.
-
Use pharmacokinetic modeling software (e.g., two-compartment model) to calculate key PK parameters, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t½)
-
Area under the curve (AUC)
-
-
Visualization of Pathways and Workflows
Conclusion
The incorporation of an this compound linker into an ADC represents a robust strategy to enhance its pharmacokinetic properties. By increasing hydrophilicity and steric hindrance, this long-chain PEG linker can effectively prolong circulation half-life, improve stability, and potentially increase the therapeutic index of the ADC. The provided protocols offer a foundational framework for the synthesis, purification, and in vivo evaluation of PEGylated ADCs. Careful optimization of the conjugation and purification steps is crucial to ensure the generation of a homogeneous and effective therapeutic agent.
References
Application Note & Protocol: Site-Specific Bioconjugation with m-PEG24-Br
Audience: Researchers, scientists, and drug development professionals.
Introduction PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. This process can enhance solubility, increase in vivo stability by protecting against proteolytic degradation, prolong circulation half-life by reducing renal clearance, and decrease immunogenicity.
m-PEG24-Br is a discrete (monodisperse) PEG reagent featuring 24 ethylene glycol units, a methoxy end-cap, and a terminal bromide functional group. The bromo group acts as an alkylating agent, enabling the site-specific covalent attachment of the PEG chain to nucleophilic residues on a target protein. The primary target for this alkylation reaction is the sulfhydryl group of cysteine residues, which forms a stable thioether bond. This application note provides a detailed protocol for the bioconjugation of this compound to proteins, followed by purification and characterization of the resulting conjugate.
Principle of Reaction
The bioconjugation of this compound to a protein primarily occurs via an SN2 alkylation reaction. The nucleophilic thiolate anion (-S⁻) of a cysteine residue attacks the carbon atom bonded to the bromine atom on the PEG reagent. This results in the displacement of the bromide ion and the formation of a stable thioether linkage between the protein and the PEG chain. The reaction is most efficient at a pH slightly basic (pH 7.0-8.0), which facilitates the deprotonation of the cysteine's sulfhydryl group (pKa ≈ 8.5) to the more reactive thiolate form, while still maintaining protein stability.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
Protein of interest containing at least one free cysteine residue.
-
This compound (prepare a fresh stock solution, e.g., 100 mM in anhydrous DMF or DMSO).
-
Phosphate Buffered Saline (PBS), pH 7.2.
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5 (degassed and nitrogen-purged).
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
(Optional) Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Reagents for analysis (SDS-PAGE gels, stains, HPLC solvents, MS matrices).
-
-
Equipment:
-
Reaction vessels (e.g., low-protein-binding microcentrifuge tubes).
-
pH meter.
-
Shaker/rocker.
-
Purification system (e.g., FPLC, HPLC with SEC and/or IEX columns).
-
Desalting columns or centrifugal filters (for buffer exchange).
-
Analytical instruments (SDS-PAGE apparatus, mass spectrometer, HPLC system).
-
Protocol 1: Protein Preparation (with Optional Reduction)
This protocol is for proteins that may have their target cysteine residues in an oxidized state (disulfide bonds). If your protein has a known free and accessible cysteine, you may skip the reduction step.
-
Dissolve Protein: Prepare a protein solution at a concentration of 1-10 mg/mL in the Conjugation Buffer.
-
Reduction (Optional):
-
Add TCEP to the protein solution from a 0.5 M stock solution to a final concentration of 10-20 mM (a 20-50 fold molar excess over protein).
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
-
Remove Reducing Agent: Immediately remove the excess TCEP to prevent it from reacting with the this compound. This is critical.
-
Use a desalting column (e.g., PD-10) pre-equilibrated with degassed Conjugation Buffer.
-
Alternatively, use centrifugal filtration units with a molecular weight cutoff (MWCO) appropriate for your protein, washing with degassed Conjugation Buffer 3-4 times.
-
-
Concentration Check: Determine the concentration of the reduced protein solution using a standard protein assay (e.g., BCA or A280). Proceed immediately to the PEGylation reaction.
Protocol 2: Thiol-Specific PEGylation with this compound
-
Set up Reaction: In a reaction vessel, add the prepared protein solution.
-
Add PEG Reagent: Add the desired molar excess of this compound to the protein solution from the stock solution. A 10- to 50-fold molar excess of PEG over protein is a good starting point for optimization.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring or rocking. The optimal time should be determined empirically.
-
Quench Reaction (Optional): To stop the reaction, add a small molecule thiol reagent like L-cysteine to a final concentration of 10-20 mM to consume any unreacted this compound. Incubate for an additional 30 minutes.
Protocol 3: Purification of the PEGylated Conjugate
The reaction mixture contains the PEGylated protein, unreacted protein, and excess PEG reagent. Purification is essential to isolate the desired product.
-
Size Exclusion Chromatography (SEC): This is the most common method. The larger hydrodynamic radius of the PEGylated protein allows it to elute earlier than the smaller, unreacted protein. Excess PEG reagent and quenching molecules will elute much later.[][2]
-
Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with PBS or another suitable buffer.
-
Load the reaction mixture onto the column.
-
Collect fractions and monitor the elution profile at 280 nm.
-
Analyze fractions corresponding to the peaks by SDS-PAGE to identify those containing the purified PEGylated protein.
-
-
Ion Exchange Chromatography (IEX): This method separates molecules based on charge. PEGylation can shield surface charges on the protein, altering its interaction with the IEX resin and allowing for separation from the unmodified protein.[][3] This is particularly useful for separating mono-, di-, and poly-PEGylated species.
Protocol 4: Characterization of the Conjugate
-
SDS-PAGE: Analyze the purified fractions alongside the starting protein. Successful PEGylation will result in a significant increase in the apparent molecular weight, causing the protein band to shift upwards.[4] The band for the PEGylated protein may appear more diffuse than that of the unmodified protein.
-
Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the exact mass of the conjugate. The mass increase should correspond to the mass of the attached m-PEG24 moiety (~1137 Da) multiplied by the number of attached PEG chains. This confirms the degree of PEGylation.
-
HPLC Analysis: Use Reverse-Phase (RP-HPLC) or IEX-HPLC to assess the purity of the final product. The PEGylated conjugate will typically have a different retention time compared to the unmodified protein.
Data Presentation
Quantitative data from the optimization and characterization steps should be clearly organized.
Table 1: Recommended Reaction Parameters for Optimization
| Parameter | Suggested Range | Purpose |
|---|---|---|
| Protein Concentration | 1 - 10 mg/mL | Affects reaction kinetics and aggregation risk. |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | Drives reaction towards higher PEGylation efficiency. |
| pH | 7.0 - 8.0 | Balances thiol reactivity with protein stability. |
| Temperature | 4°C or Room Temp. | Lower temperature may improve protein stability. |
| Reaction Time | 2 - 24 hours | Time required to reach desired conjugation level. |
Table 2: Example Characterization Summary
| Sample | Apparent MW (SDS-PAGE) | Observed Mass (MS) | Purity (HPLC) |
|---|---|---|---|
| Unmodified Protein | 50 kDa | 50,000 Da | >98% |
| Mono-PEGylated Protein | ~65-70 kDa | 51,137 Da | >95% |
| Di-PEGylated Protein | ~80-85 kDa | 52,274 Da | >95% |
Mandatory Visualization: Experimental Workflow
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stoichiometric Control of m-PEG24-Br Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating stoichiometry and performing conjugation reactions using methoxy-poly(ethylene glycol)-24-bromide (m-PEG24-Br). Accurate stoichiometric control is critical for achieving desired levels of PEGylation, ensuring product consistency, and optimizing the therapeutic efficacy of biomolecules.
Physicochemical Properties and Reagents
Successful stoichiometry calculations begin with accurate data for all reactants. The table below lists the essential properties for this compound and a representative biomolecule, Human Serum Albumin (HSA), often used in conjugation studies.
| Parameter | This compound | Human Serum Albumin (HSA) |
| Formula | C₅₀H₁₀₁BrO₂₄ | Not Applicable |
| Molecular Weight (MW) | ~1152.21 g/mol (Calculated)¹ | ~66,500 g/mol |
| Reactive Group | Bromo (-Br) | Primary Amines (-NH₂), Thiols (-SH) |
| Target Residues | Lysine, Cysteine, N-terminus | Not Applicable |
| Solubility | Water, DMF, DMSO, CH₂Cl₂ | Aqueous Buffers (e.g., PBS) |
¹Note: The molecular weight for this compound is calculated based on its chemical structure [CH₃(OCH₂CH₂)₂₄Br] as a specific datasheet value is not commonly available. Researchers should confirm the exact molecular weight from the supplier's certificate of analysis.
Core Principles of Stoichiometry in PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein or peptide. The stoichiometry of this reaction—the molar ratio of the PEG reagent to the target biomolecule—is a critical parameter. It directly influences the degree of PEGylation , determining whether the final product is mono-, di-, or multi-PEGylated.
-
Under-PEGylation: Using too little this compound will result in a low yield of the desired conjugate and a significant amount of unreacted biomolecule, complicating downstream purification.
-
Over-PEGylation: An excessive molar ratio can lead to multiple PEG chains attaching to a single biomolecule. This may diminish biological activity due to steric hindrance at active sites and creates a heterogeneous product mixture.[1][2]
Controlling the stoichiometry is therefore essential for manufacturing consistency and therapeutic performance. The key is to calculate the precise molar equivalents of the PEG reagent needed relative to the biomolecule.
Stoichiometry Calculation Workflow
The fundamental goal is to determine the mass of this compound required to achieve a specific molar excess relative to the target biomolecule. A 10- to 50-fold molar excess of the PEG reagent is often used to drive the reaction to completion, especially when targeting less reactive sites.
Caption: Workflow for calculating the required mass of this compound.
Application Note 1: PEGylation of Protein Amine Groups
This protocol details the conjugation of this compound to primary amines (e.g., the ε-amino group of lysine residues) on a protein surface. The reaction proceeds via a nucleophilic substitution mechanism.
Reaction Scheme
Caption: Covalent linkage of this compound to a protein amine.
Stoichiometry Example: Targeting 20-fold Molar Excess
This table provides a sample calculation for a reaction with 10 mg of HSA.
| Reagent | Mass / Volume | Molecular Weight ( g/mol ) | Moles (µmol) | Molar Equivalents |
| HSA (Substrate) | 10 mg | 66,500 | 0.150 | 1.0 |
| This compound | 3.46 mg | 1152.21 | 3.00 | 20.0 |
| Reaction Buffer | 1 mL | N/A | N/A | N/A |
Experimental Protocol
-
Protein Preparation:
-
Dissolve 10 mg of HSA in 900 µL of amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0).
-
Ensure the protein is fully dissolved by gentle vortexing or inversion.
-
-
This compound Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh 3.46 mg of this compound.
-
Immediately before use, dissolve the this compound in 100 µL of the same reaction buffer or a compatible organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 4-24 hours. Reaction progress can be monitored using SDS-PAGE, which will show a band shift corresponding to the increased molecular weight of the PEGylated protein.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., 1 M Tris buffer to a final concentration of 20-50 mM).
-
Remove unreacted this compound and purify the PEGylated protein using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[3]
-
Application Note 2: PEGylation of Protein Thiol Groups
This protocol describes the site-specific conjugation of this compound to a free thiol group, typically from a cysteine residue. Thiol groups are generally more nucleophilic than amines, allowing for more specific and efficient reactions at a slightly lower pH.
Reaction Scheme
Caption: Covalent linkage of this compound to a protein thiol.
Stoichiometry Example: Targeting 10-fold Molar Excess
This table provides a sample calculation for a reaction with 10 mg of a hypothetical 40 kDa protein containing a single reactive cysteine.
| Reagent | Mass / Volume | Molecular Weight ( g/mol ) | Moles (nmol) | Molar Equivalents |
| Protein (Substrate) | 10 mg | 40,000 | 250 | 1.0 |
| This compound | 2.88 mg | 1152.21 | 2500 | 10.0 |
| TCEP (Reducing Agent) | to 1 mM | 250.19 | N/A | N/A |
| Reaction Buffer | 1 mL | N/A | N/A | N/A |
Experimental Protocol
-
Protein Preparation:
-
Dissolve 10 mg of the protein in 900 µL of reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2-7.5).
-
Add a non-thiol-containing reducing agent like TCEP to a final concentration of 1 mM to ensure the cysteine residue is in its reduced, reactive state. Incubate for 30 minutes at room temperature.
-
-
This compound Preparation:
-
Equilibrate the vial of this compound to room temperature.
-
Weigh 2.88 mg of this compound.
-
Immediately before use, dissolve the this compound in 100 µL of the reaction buffer.
-
-
Conjugation Reaction:
-
Add the this compound solution to the reduced protein solution.
-
Incubate the reaction at room temperature for 2-4 hours. The reaction is typically faster than amine PEGylation. Monitor progress via SDS-PAGE or HPLC.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM.
-
Purify the PEGylated protein using Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Ion Exchange Chromatography (IEX) to remove unreacted PEG and protein.[4]
-
General Experimental Workflow
Caption: General workflow for a typical bioconjugation experiment.
Key Considerations for Reaction Optimization
Several factors beyond stoichiometry can impact the efficiency and outcome of a PEGylation reaction.[5]
-
pH: The pH of the reaction buffer is critical. For amine PEGylation, a pH of 7.5-9.0 deprotonates the lysine amine group, increasing its nucleophilicity. For thiol PEGylation, a pH of 7.0-8.0 is optimal for forming the reactive thiolate anion while minimizing side reactions like disulfide bond formation.
-
Molar Ratio: As discussed, this is the primary method for controlling the degree of PEGylation. The optimal ratio must be determined empirically for each specific biomolecule.
-
Reaction Time and Temperature: PEGylation reactions are typically performed at room temperature (20-25°C) or 4°C. Lower temperatures can slow the reaction but may be necessary to maintain the stability of sensitive proteins. Reaction times can range from 1 to 24 hours.
-
Protein Concentration: Higher protein concentrations can increase reaction rates but may also promote aggregation. A concentration range of 1-10 mg/mL is common.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. Related Technical Key Points for PEGylation | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for the Purification of Proteins Conjugated with m-PEG24-Br
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The m-PEG24-Br reagent allows for the site-specific modification of proteins, typically at nucleophilic residues such as cysteine or histidine, via an alkylation reaction. Following the conjugation reaction, a heterogeneous mixture is often produced, containing the desired PEGylated protein, unreacted protein, excess PEG reagent, and potentially multi-PEGylated species or other byproducts.[] Therefore, a robust purification strategy is critical to isolate the desired conjugate with high purity and yield.
These application notes provide a detailed overview of the common chromatographic techniques used for the purification of proteins conjugated with this compound. Detailed protocols for the key methods are provided to guide researchers in developing an effective purification workflow.
Purification Strategy Overview
The choice of purification method depends on the physicochemical differences between the desired PEGylated protein and the impurities. The covalent attachment of an this compound molecule to a protein results in several changes that can be exploited for separation:
-
Increased Hydrodynamic Radius: The addition of the PEG chain significantly increases the size of the protein.[][2]
-
Altered Surface Charge: The PEG chain can shield charged residues on the protein surface, leading to a change in the protein's overall surface charge and isoelectric point (pI).[][3]
-
Modified Hydrophobicity: PEGylation can alter the surface hydrophobicity of the protein.
Based on these changes, the most common purification techniques are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Experimental Workflow for Purification
The general workflow for the purification of a protein conjugated with this compound involves a series of steps, from the initial reaction mixture to the final purified product.
General purification workflow for this compound conjugated proteins.
Chromatographic Purification Methods
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Due to the significant increase in size upon PEGylation, SEC is highly effective for removing small molecules like unreacted this compound and other low molecular weight byproducts from the reaction mixture. It can also be used to separate the PEGylated protein from the smaller, unmodified protein.
Protocol: SEC for Removal of Excess this compound
-
Column Selection: Choose a size exclusion column with a fractionation range appropriate for the size of the PEGylated protein and the unmodified protein.
-
Buffer Preparation: Prepare a mobile phase buffer that is compatible with the protein's stability, for example, Phosphate Buffered Saline (PBS) pH 7.4.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at a constant flow rate.
-
Sample Preparation: Filter the conjugation reaction mixture through a 0.22 µm filter to remove any precipitates.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase buffer and collect fractions. Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein and the free PEG reagent.
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE or analytical SEC to identify the fractions containing the purified PEGylated protein.
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. The m-PEG24 chain can mask charged residues on the protein surface, altering its interaction with the ion exchange resin. This change in charge allows for the separation of the PEGylated protein from the unmodified protein, and in some cases, can even separate species with different degrees of PEGylation.
Protocol: IEX for Separation of PEGylated and Unmodified Protein
-
Resin Selection: Choose an anion or cation exchange resin based on the pI of the protein and the desired pH of the separation.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the protein of interest binds to the resin.
-
Elution Buffer (Buffer B): Buffer A with a high concentration of salt (e.g., 1 M NaCl).
-
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the SEC-purified sample (dialyzed or desalted into the Binding Buffer) onto the column.
-
Washing: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). The PEGylated protein, with its shielded charges, is expected to elute at a different salt concentration than the unmodified protein.
-
Fraction Collection and Analysis: Collect fractions throughout the gradient and analyze them by SDS-PAGE or other methods to identify the pure PEGylated protein fractions.
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. The effect of PEGylation on protein hydrophobicity can vary; it may increase or decrease depending on the protein and the nature of the PEG. HIC is often used as a polishing step to separate PEGylated species that are not resolved by IEX or SEC.
Protocol: HIC for High-Resolution Purification
-
Resin Selection: Select a HIC resin with appropriate hydrophobicity (e.g., phenyl, butyl, or octyl ligands).
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A high salt buffer (e.g., 1-2 M ammonium sulfate in a phosphate buffer).
-
Elution Buffer (Buffer B): The same buffer as Buffer A but without the high salt concentration.
-
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.
-
Sample Preparation and Loading: Add salt to the protein sample to match the concentration in the Binding Buffer and load it onto the column.
-
Washing: Wash the column with Binding Buffer to remove unbound components.
-
Elution: Elute the bound proteins using a reverse salt gradient (e.g., 100-0% Buffer A over 20 column volumes). Proteins will elute in order of increasing hydrophobicity.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of the desired PEGylated protein.
Data Presentation
The following tables provide representative data for the purification of a hypothetical 50 kDa protein conjugated with this compound.
Table 1: Comparison of Purification Techniques
| Purification Step | Purity (%) | Yield (%) | Key Impurities Removed |
| Crude Reaction Mix | ~30% | 100% | Unreacted Protein, Free PEG, Byproducts |
| SEC | >85% | ~90% | Free this compound, Low MW Byproducts |
| IEX (post-SEC) | >95% | ~80% (cumulative) | Unmodified Protein |
| HIC (post-IEX) | >98% | ~75% (cumulative) | Positional Isomers, Aggregates |
Table 2: Characterization of Purified this compound Conjugate
| Parameter | Unmodified Protein | Purified PEGylated Protein |
| Apparent MW (SDS-PAGE) | 50 kDa | ~65-70 kDa |
| Hydrodynamic Radius (DLS) | 3.5 nm | 5.8 nm |
| Elution Volume (SEC) | 15.2 mL | 12.5 mL |
| Elution [NaCl] (IEX) | 250 mM | 180 mM |
Logical Flow for Method Selection
The selection of a purification strategy is a logical process based on the specific separation goals at each stage.
Decision tree for selecting the appropriate purification method.
Conclusion
The purification of proteins conjugated with this compound requires a multi-step chromatographic approach to achieve high purity. A typical strategy involves an initial SEC step to remove excess PEG reagent, followed by IEX to separate the PEGylated protein from the unmodified protein. HIC can be employed as a final polishing step for higher resolution separation of isoforms or removal of aggregates. The specific conditions for each chromatographic step must be optimized for the particular protein being purified. The protocols and data presented here provide a general framework for developing a robust and efficient purification process.
References
Application of m-PEG24-Br in Surface Modification: A Detailed Guide for Researchers
Introduction
Methoxy-poly(ethylene glycol)-24-bromide (m-PEG24-Br) is a versatile heterobifunctional polymer widely employed in the surface modification of materials for biomedical and biotechnological applications. Its structure, comprising a methoxy-terminated polyethylene glycol (PEG) chain of 24 ethylene oxide units and a terminal bromide group, allows for the covalent attachment of this hydrophilic polymer to a variety of surfaces. The PEGylation of surfaces is a well-established strategy to enhance biocompatibility, reduce non-specific protein adsorption (biofouling), and improve the in vivo performance of nanoparticles and other biomaterials. The bromide terminus of this compound serves as a reactive site for nucleophilic substitution, most notably with thiol groups, to form stable thioether linkages. This document provides detailed application notes and experimental protocols for the use of this compound in surface modification, targeted at researchers, scientists, and drug development professionals.
Key Applications of this compound in Surface Modification
The primary application of this compound lies in its ability to create a hydrophilic and bio-inert "stealth" layer on various substrates. This modification is crucial for:
-
Nanoparticle Functionalization: Modifying the surface of gold, iron oxide, or polymeric nanoparticles to increase their circulation time in vivo by reducing clearance by the reticuloendothelial system (RES).[1]
-
Biomaterial Coatings: Rendering the surfaces of medical implants, biosensors, and drug delivery systems resistant to protein and cell adhesion, thereby minimizing adverse biological responses.
-
Cell Surface Engineering: Although less common for direct cell modification due to the reactivity of the bromide, it can be used to functionalize cell-targeting moieties that subsequently bind to cell surfaces.
The fundamental principle behind these applications is the formation of a dense layer of PEG chains on the surface. This layer creates a steric barrier and a hydration shell that effectively prevents the adsorption of proteins and other biomacolecules.
Quantitative Data on PEGylated Surfaces
The successful modification of a surface with this compound can be quantified by various analytical techniques. The following tables summarize typical quantitative data obtained from the characterization of PEGylated surfaces.
Table 1: Surface Characterization Before and After this compound Modification
| Parameter | Untreated Surface | Thiol-Functionalized Surface | This compound Modified Surface | Reference |
| Water Contact Angle (°) | Varies (e.g., >70° for hydrophobic surfaces) | Varies | Decreased (e.g., <40°) | [2] |
| XPS Elemental Composition (%) | ||||
| Carbon (C1s) | Varies | Varies | Increased | [3] |
| Oxygen (O1s) | Varies | Varies | Increased | [3] |
| Substrate-specific element | Present | Present | Signal Attenuated | [3] |
| Bromine (Br3d) | Absent | Absent | Present (trace amounts may remain) | |
| Sulfur (S2p) | Absent | Present | Present |
Table 2: Efficacy of Protein Repulsion on this compound Modified Surfaces
| Protein | Surface | Adsorbed Protein (ng/cm²) | Reduction in Adsorption (%) | Reference |
| Bovine Serum Albumin (BSA) | Unmodified | 150 - 400 | - | |
| This compound Modified | < 20 | > 90% | ||
| Fibrinogen | Unmodified | 200 - 600 | - | |
| This compound Modified | < 25 | > 90% | ||
| Lysozyme | Unmodified | 100 - 300 | - | |
| This compound Modified | < 15 | > 85% |
Experimental Protocols
This section provides detailed protocols for the surface modification of a thiol-functionalized substrate with this compound and subsequent characterization.
Protocol 1: Surface Modification of Thiol-Functionalized Gold Nanoparticles (AuNPs) with this compound
This protocol describes the "grafting-to" approach for PEGylating pre-synthesized gold nanoparticles that have been functionalized with a thiol-containing ligand.
Materials:
-
Thiol-functionalized gold nanoparticles (AuNPs) dispersed in an appropriate solvent (e.g., ethanol or water).
-
This compound.
-
Anhydrous Dimethylformamide (DMF).
-
A suitable non-nucleophilic base (e.g., Potassium Carbonate, K₂CO₃, or Triethylamine, TEA).
-
Reaction vessel (e.g., round-bottom flask).
-
Inert gas (Argon or Nitrogen).
-
Stirring apparatus (magnetic stirrer and stir bar).
-
Centrifuge and centrifuge tubes for nanoparticle purification.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in anhydrous DMF to a final concentration of 10-50 mg/mL. The exact concentration may need optimization based on the surface area of the nanoparticles.
-
Add a 5-10 fold molar excess of the base (e.g., K₂CO₃ or TEA) relative to the this compound. The base acts as a scavenger for the HBr generated during the reaction.
-
-
PEGylation Reaction:
-
Disperse the thiol-functionalized AuNPs in anhydrous DMF.
-
Under an inert atmosphere (argon or nitrogen), add the this compound solution to the AuNP dispersion. A 10-100 fold molar excess of this compound relative to the estimated surface thiol groups on the AuNPs is a good starting point for optimization.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the reaction rate, but this should be optimized to avoid nanoparticle aggregation.
-
-
Purification of PEGylated AuNPs:
-
After the reaction, transfer the mixture to centrifuge tubes.
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 10,000 - 20,000 x g for 15-30 minutes). The optimal centrifugation parameters will depend on the size and density of the nanoparticles.
-
Carefully remove the supernatant containing unreacted this compound and byproducts.
-
Resuspend the nanoparticle pellet in a fresh solvent (e.g., DMF or ethanol) and repeat the centrifugation and washing step at least three times to ensure complete removal of impurities.
-
For the final wash, resuspend the pellet in an aqueous buffer such as PBS.
-
-
Storage:
-
Store the purified PEGylated AuNPs dispersed in a suitable buffer (e.g., PBS) at 4 °C.
-
Protocol 2: Characterization of this compound Modified Surfaces
1. X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Analysis
-
Objective: To confirm the presence of the PEG layer and the formation of the thioether bond.
-
Procedure:
-
Prepare samples of the unmodified substrate, the thiol-functionalized substrate, and the this compound modified substrate.
-
Acquire survey scans to determine the elemental composition of each surface.
-
Acquire high-resolution scans of the C1s, O1s, S2p, and Br3d regions.
-
-
Expected Results:
-
An increase in the C1s and O1s signals on the PEGylated surface compared to the thiol-functionalized surface.
-
The high-resolution C1s spectrum of the PEGylated surface will show a characteristic C-O peak at approximately 286.5 eV, corresponding to the ethylene glycol repeat units.
-
The S2p signal should persist after PEGylation, confirming the presence of the thiol linker.
-
The Br3d signal should be absent or significantly reduced on the final PEGylated surface, indicating successful substitution.
-
2. Water Contact Angle Measurement for Surface Wettability
-
Objective: To assess the change in surface hydrophilicity upon PEGylation.
-
Procedure:
-
Use a goniometer to measure the static water contact angle on the unmodified, thiol-functionalized, and this compound modified surfaces.
-
Dispense a small droplet of deionized water onto the surface and measure the angle between the liquid-solid interface and the liquid-vapor interface.
-
-
Expected Results: A significant decrease in the water contact angle after PEGylation, indicating a more hydrophilic surface.
3. Protein Adsorption Assay (ELISA-based)
-
Objective: To quantify the reduction in non-specific protein adsorption on the PEGylated surface.
-
Materials:
-
Unmodified and this compound modified substrates.
-
Protein solution (e.g., Bovine Serum Albumin or Fibrinogen in PBS).
-
Primary antibody specific to the adsorbed protein.
-
Enzyme-conjugated secondary antibody.
-
Substrate for the enzyme (e.g., TMB for HRP).
-
Plate reader.
-
-
Procedure:
-
Incubate the unmodified and modified substrates with the protein solution for a defined period (e.g., 1 hour at 37 °C).
-
Wash the substrates thoroughly with PBS to remove unbound protein.
-
Block any remaining non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS, if not using BSA as the test protein).
-
Incubate with the primary antibody, followed by washing.
-
Incubate with the enzyme-conjugated secondary antibody, followed by washing.
-
Add the enzyme substrate and measure the resulting colorimetric or fluorometric signal using a plate reader.
-
-
Expected Results: A significantly lower signal from the this compound modified surface compared to the unmodified surface, indicating reduced protein adsorption.
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this document.
Caption: Workflow for surface modification with this compound.
Caption: Workflow for ELISA-based protein adsorption assay.
This compound is a valuable reagent for the surface modification of a wide range of materials. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this molecule to create biocompatible and bio-inert surfaces. Successful PEGylation, confirmed through rigorous characterization, can significantly enhance the performance of biomaterials and nanomedicines in biological environments. The provided workflows and quantitative data serve as a strong foundation for the development and optimization of surface modification strategies using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of Specific/Nonspecific Protein Adsorption: Functionalization of Polyelectrolyte Multilayer Films as a Potential Coating for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: m-PEG24-Br Conjugation to Thiols
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the conjugation of m-PEG24-Br to thiol-containing molecules. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and efficient conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a thiol group?
The optimal pH for the reaction between a bromoacetyl group (present in this compound) and a thiol is in the range of 8.0 to 9.0.[1][2] At this pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the reaction. While the reaction can proceed at neutral pH, the rate is significantly slower.
Q2: Will this compound react with other functional groups on my protein or peptide?
The bromoacetyl group is highly selective for thiols, especially when the reaction is controlled. At a pH around 9.0, the bromoacetyl group shows high chemoselectivity and does not significantly react with other nucleophilic groups such as the alpha- and epsilon-amino groups of lysine or imidazole rings of histidine.[1][2] However, at higher pH values or with a large excess of the PEG reagent, reactivity with other nucleophiles can occur.[3]
Q3: How can I prevent the dimerization of my thiol-containing molecule through disulfide bond formation?
Thiol groups can be oxidized to form disulfide bonds, which are unreactive with the bromoacetyl group. To prevent this, it is crucial to work with degassed buffers and consider including a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. If disulfide bonds are already present, they must be reduced prior to conjugation using a reducing agent like TCEP or DTT.
Q4: What is the difference in reactivity between a bromoacetyl group and a maleimide group with thiols?
Both bromoacetyl and maleimide groups react with thiols, but their pH dependencies differ significantly. Maleimides react most selectively with thiols at a pH of 6.5-7.5. In contrast, the bromoacetyl group's reaction with thiols is much slower at this pH and is optimal at a higher pH of around 9.0. This differential reactivity can be exploited for sequential conjugation if a molecule contains both functionalities. The thioether bond formed from the bromoacetyl-thiol reaction is generally considered more stable than the one from the maleimide-thiol reaction, which can be susceptible to a retro-Michael reaction.
Q5: How should I store my this compound reagent?
It is recommended to store this compound and other PEG reagents in a cool, dry place, protected from light. For long-term storage, -20°C is advisable. Before use, allow the reagent to warm to room temperature before opening the container to prevent moisture condensation, which can lead to hydrolysis of the reactive group.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect pH of the reaction buffer. | Ensure the reaction buffer is at a pH of 8.0-9.0 for optimal reactivity of the bromoacetyl group with the thiol. |
| Oxidation of thiol groups to disulfide bonds. | Reduce disulfide bonds with TCEP or DTT prior to conjugation. Use degassed buffers and add 1-5 mM EDTA to prevent re-oxidation. | |
| Insufficient molar excess of this compound. | Increase the molar ratio of this compound to the thiol-containing molecule. A 5 to 20-fold molar excess of the PEG reagent is a good starting point. | |
| Hydrolysis of the this compound. | Use freshly prepared solutions of this compound. Avoid storing the reagent in aqueous solutions for extended periods. | |
| Poor Product Purity / Side Products | Reaction with other nucleophilic groups (e.g., amines). | Perform the conjugation at the recommended pH of 8.0-9.0 to maximize thiol selectivity. Avoid excessively high pH or a very large excess of the PEG reagent. |
| Presence of unreacted starting materials. | Optimize the reaction time and stoichiometry. Purify the final conjugate using appropriate chromatography techniques such as size exclusion or ion exchange chromatography. | |
| Product Instability | Cleavage of the PEG-thiol linkage. | The thioether bond formed between a bromoacetyl group and a thiol is generally stable. If instability is observed, confirm the structure of the conjugate and ensure proper storage conditions (e.g., appropriate pH and temperature). |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in Proteins (if necessary)
-
Dissolve the protein in a suitable degassed buffer (e.g., phosphate buffer, pH 7.5).
-
Add a 10-20 fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) to the protein solution. DTT can also be used, but it is a thiol-containing compound and must be completely removed before adding the this compound.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove the reducing agent using a desalting column.
Protocol 2: Conjugation of this compound to a Thiol-Containing Molecule
-
Dissolve the thiol-containing molecule in a degassed reaction buffer (e.g., phosphate or borate buffer) at a pH of 8.5. The buffer should be free of any primary amines or thiols.
-
Dissolve the this compound in a small amount of an anhydrous organic solvent (e.g., DMSO or DMF) before adding it to the reaction buffer to prevent hydrolysis.
-
Add the this compound solution to the solution of the thiol-containing molecule. Use a 5- to 20-fold molar excess of the PEG reagent over the thiol.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The optimal reaction time should be determined empirically.
-
Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).
-
Once the reaction is complete, quench any unreacted this compound by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, in a slight molar excess to the initial amount of the PEG reagent.
-
Purify the PEGylated product from excess reagents and byproducts using an appropriate chromatography method (e.g., size exclusion chromatography).
Visual Guides
Caption: Experimental workflow for this compound conjugation to thiols.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Troubleshooting Low Yield in m-PEG24-Br Reactions
Welcome to the technical support center for m-PEG24-Br reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of this compound to proteins, peptides, and other molecules.
Frequently Asked questions (FAQs)
Q1: What is the fundamental chemistry of an this compound reaction?
The reaction of this compound with a target molecule is a nucleophilic substitution reaction. The bromine atom on the m-PEG24 is a good leaving group. A nucleophile, typically a primary amine (e.g., the ε-amino group of a lysine residue or the N-terminus of a protein) or a thiol (e.g., from a cysteine residue), attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable covalent bond.[1][2]
Caption: Nucleophilic substitution reaction with this compound.
Q2: My reaction yield is very low. What are the most common causes?
Low yields in this compound reactions can often be attributed to a few key factors:
-
Suboptimal Reaction pH: The nucleophilicity of amines and thiols is highly pH-dependent. If the pH is too low, these groups will be protonated and non-nucleophilic, preventing the reaction from proceeding.[3]
-
Hydrolysis of this compound: In aqueous buffers, water can act as a nucleophile and hydrolyze the this compound to m-PEG24-OH. This side reaction consumes your PEG reagent and reduces the yield of the desired conjugate.[4][5]
-
Steric Hindrance: The accessibility of the target nucleophile on your molecule can significantly impact the reaction rate. If the amine or thiol is located in a sterically hindered environment, the PEG chain may have difficulty accessing it.
-
Improper Storage of this compound: Like many reagents, this compound can degrade over time if not stored correctly. Exposure to moisture and elevated temperatures can lead to hydrolysis.
-
Suboptimal Molar Ratio of Reactants: An insufficient excess of the this compound reagent may lead to an incomplete reaction.
Q3: How does pH affect the reaction yield and what is the optimal range?
The pH of the reaction buffer is a critical parameter. For reactions with primary amines (e.g., lysine residues), the amine group needs to be in its deprotonated, nucleophilic state. This is favored at a pH above the pKa of the amine (for the ε-amino group of lysine, the pKa is ~10.5). However, at very high pH, the rate of hydrolysis of the this compound also increases. Therefore, a compromise is necessary. For thiol-maleimide reactions, which are mechanistically similar in their pH dependence, a pH range of 6.5-7.5 is often optimal for selective reaction with thiols.
General Recommendations for Reaction pH:
| Nucleophile | Typical pKa | Recommended pH Range | Rationale |
| Primary Amine (e.g., Lysine) | ~10.5 | 8.0 - 9.5 | Balances amine nucleophilicity with the rate of this compound hydrolysis. |
| Thiol (e.g., Cysteine) | ~8.5 | 7.0 - 8.5 | Ensures the thiol is sufficiently in the thiolate form to be a potent nucleophile. |
Q4: I suspect my this compound has degraded. How should it be stored?
Proper storage is crucial for maintaining the reactivity of your this compound.
-
Temperature: Store at -20°C for long-term storage.
-
Moisture: Store in a desiccator and protect from moisture. Once a vial is opened, it is best to use it promptly or aliquot it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and humidity.
Troubleshooting Guide
Problem 1: Low or No Product Formation
Caption: Troubleshooting workflow for low reaction yield.
| Possible Cause | Recommended Solution |
| Incorrect Reaction pH | Verify the pH of your reaction buffer. For amine conjugations, a pH of 8.0-9.5 is a good starting point. For thiol conjugations, aim for a pH of 7.0-8.5. |
| Degraded this compound | Use a fresh vial of this compound. Ensure it has been stored properly at -20°C and protected from moisture. |
| Inactive Nucleophile | For protein/peptide targets, ensure that the target amine or thiol is accessible and not involved in intramolecular bonding that would reduce its nucleophilicity. |
| Insufficient Molar Excess of PEG | Increase the molar ratio of this compound to your target molecule. A 5 to 20-fold molar excess is a common starting point. |
| Short Reaction Time | Increase the reaction time. Monitor the reaction progress at several time points (e.g., 2, 6, 12, and 24 hours) to determine the optimal duration. |
| Low Reaction Temperature | While room temperature is a good starting point, gently increasing the temperature (e.g., to 37°C) can sometimes increase the reaction rate. However, be mindful that this can also accelerate hydrolysis. |
Problem 2: Presence of Multiple Products or Byproducts
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | This will appear as m-PEG24-OH in your analysis. Optimize the reaction pH and consider using a higher concentration of your target molecule to favor the desired reaction over hydrolysis. |
| Multiple PEGylation Sites | If your target molecule has multiple potential nucleophiles (e.g., several lysine residues), you may get a mixture of mono-, di-, and multi-PEGylated products. To favor mono-PEGylation, you can try reducing the molar excess of this compound or lowering the reaction pH to favor the more reactive N-terminal amine. |
| Oxidation of Thiols | If reacting with a thiol, ensure your buffers are de-gassed and consider performing the reaction under an inert atmosphere to prevent the formation of disulfide bonds. |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This is a general guideline. Optimal conditions may vary depending on the specific protein.
Materials:
-
This compound
-
Protein of interest
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.5 (for amine conjugation) or pH 7.5 (for thiol conjugation)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of any primary amines (e.g., Tris) or thiols if they are not the target nucleophile.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 100 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
-
PEGylation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.
-
Mix gently and incubate at room temperature for 4-24 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein.
-
Use techniques like mass spectrometry to confirm the identity and purity of the conjugate.
-
Optimization of Reaction Conditions
To maximize your yield, a systematic optimization of key parameters is recommended.
| Parameter | Range to Test | Rationale |
| pH | 7.5, 8.0, 8.5, 9.0 (for amines) | To find the optimal balance between nucleophilicity and reagent stability. |
| Molar Excess of this compound | 5x, 10x, 20x, 50x | To drive the reaction to completion without excessive side reactions. |
| Reaction Time | 2, 6, 12, 24 hours | To determine the point of reaction completion. |
| Temperature | 4°C, Room Temperature, 37°C | To assess the impact on reaction rate versus reagent stability. |
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 5. researchgate.net [researchgate.net]
how to prevent aggregation during PEGylation with m-PEG24-Br
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during PEGylation with m-PEG24-Br, with a specific focus on preventing protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
This compound is a monodispersed polyethylene glycol (PEG) reagent with a bromine (Br) terminus and a methoxy cap at the other end. The bromine group is a reactive electrophile that can form a stable thioether bond with sulfhydryl groups (e.g., from cysteine residues) or an ether linkage with hydroxyl groups (e.g., from serine, threonine, or tyrosine residues) on a protein. However, its primary use is often for targeting cysteine residues due to the higher nucleophilicity of the thiol group under specific pH conditions. The reaction involves the nucleophilic attack of the deprotonated thiol or hydroxyl group on the carbon atom attached to the bromine, displacing the bromide ion.
Q2: What are the primary causes of protein aggregation during PEGylation with this compound?
Protein aggregation during PEGylation is a multifaceted issue that can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can compromise protein stability, leading to the exposure of hydrophobic patches and subsequent aggregation.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[2]
-
Inappropriate Molar Ratio: An excessive molar ratio of the PEG reagent to the protein can lead to over-PEGylation, altering the protein's surface properties and potentially inducing aggregation.
-
Pre-existing Aggregates: The presence of even a small population of aggregates in the initial protein sample can act as a seed for further aggregation during the PEGylation process.[3]
-
Conformational Changes: The PEGylation reaction itself can sometimes induce conformational changes in the protein, leading to instability and aggregation.
Q3: How does pH influence aggregation during PEGylation?
The pH of the reaction buffer is a critical parameter. For cysteine-specific PEGylation with this compound, a pH range of 6.5-7.5 is often recommended to ensure the cysteine's sulfhydryl group is sufficiently deprotonated (thiolate anion) to be reactive, while minimizing the reactivity of other nucleophilic groups like lysine amines. Operating outside the optimal pH range for your specific protein can lead to denaturation and aggregation.[1] It is crucial to maintain the pH where the protein is most stable.
Q4: What is the recommended molar ratio of this compound to protein?
The optimal molar ratio is protein-dependent and should be determined empirically. A good starting point is a molar excess of PEG reagent (e.g., 5:1 to 20:1 PEG:protein).[2] A higher excess can drive the reaction towards completion but also increases the risk of non-specific modification and aggregation. It is advisable to perform small-scale optimization experiments to find the lowest molar ratio that achieves the desired degree of PEGylation without causing significant aggregation.
Q5: Which buffers are recommended for PEGylation with this compound?
Phosphate-buffered saline (PBS) and HEPES buffers are commonly used for PEGylation reactions. It is essential to use buffers that do not contain nucleophilic species that could react with the this compound. The buffer should also be chosen to maintain the stability of the target protein throughout the reaction.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving aggregation issues during your PEGylation experiments.
Problem: Visible precipitation or increased turbidity observed during the reaction.
| Potential Cause | Suggested Solution |
| Suboptimal pH | Verify the pH of your reaction buffer. Perform small-scale experiments across a pH range (e.g., 6.0 to 8.0) to identify the optimal pH for your protein's stability and reactivity. |
| High Protein Concentration | Reduce the protein concentration. Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL) to find a balance between reaction efficiency and protein solubility. |
| Incorrect Temperature | If the reaction is being conducted at room temperature, try performing it at 4°C to slow down both the PEGylation reaction and potential aggregation kinetics. |
| Buffer Composition | Ensure your buffer does not contain components that could destabilize your protein. Consider adding stabilizing excipients. |
Problem: Post-purification analysis (e.g., SEC) shows a high molecular weight peak, indicating soluble aggregates.
| Potential Cause | Suggested Solution |
| Excessive PEGylation | Decrease the molar ratio of this compound to protein. Titrate the ratio in small-scale experiments to find the optimal balance. |
| Pre-existing Aggregates in Starting Material | Analyze the initial protein sample for aggregates using SEC or DLS. If aggregates are present, purify the protein stock before PEGylation. |
| Reaction Time Too Long | Optimize the reaction time. Take aliquots at different time points (e.g., 1, 2, 4, 8, 24 hours) and analyze them to determine the point of optimal PEGylation before significant aggregation occurs. |
| Instability of PEGylated Protein | The PEGylated conjugate itself may be prone to aggregation. Consider screening different formulation buffers for storage post-purification. |
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Protein with this compound
This protocol provides a starting point for the PEGylation of a protein containing accessible cysteine residues. Optimization will be required for each specific protein.
Materials:
-
Protein stock solution (in a suitable, non-nucleophilic buffer, e.g., PBS, pH 7.0)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0
-
Quenching Solution: 1 M Dithiothreitol (DTT) or L-cysteine
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Protein Preparation: Ensure the starting protein solution is free of aggregates by centrifuging at high speed (e.g., 14,000 x g for 10 minutes) or by pre-purification using SEC.
-
Reaction Setup:
-
Dilute the protein to the desired concentration (e.g., 1-2 mg/mL) in the reaction buffer.
-
Calculate the required amount of this compound to achieve the desired molar excess (e.g., 10:1).
-
Dissolve the this compound in a small volume of the reaction buffer immediately before use.
-
-
PEGylation Reaction:
-
Add the this compound solution to the protein solution while gently mixing.
-
Incubate the reaction at the desired temperature (e.g., room temperature or 4°C) with gentle agitation for a predetermined time (e.g., 2-4 hours).
-
-
Reaction Quenching: Add a 10-fold molar excess of the quenching solution (DTT or L-cysteine) relative to the this compound to react with any unreacted PEG reagent. Incubate for 1 hour.
-
Purification: Purify the PEGylated protein from unreacted PEG, unreacted protein, and aggregates using Size Exclusion Chromatography (SEC).
-
Analysis: Analyze the collected fractions using SDS-PAGE and SEC-MALS to confirm the degree of PEGylation and the absence of aggregates.
Protocol 2: Analysis of PEGylation and Aggregation by SDS-PAGE
Materials:
-
Polyacrylamide gels (appropriate percentage for the protein and its PEGylated forms)
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without a reducing agent like β-mercaptoethanol)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Mix an aliquot of the PEGylation reaction (before and after purification) and the un-PEGylated protein control with sample loading buffer.
-
For non-reducing conditions (to observe disulfide-linked aggregates), use a loading buffer without a reducing agent.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue for approximately 1 hour.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
-
Analysis:
-
The PEGylated protein will migrate slower than the un-PEGylated protein, appearing as a band with a higher apparent molecular weight.
-
The presence of high molecular weight bands, especially in the stacking gel or at the top of the resolving gel under non-reducing conditions, indicates the presence of aggregates.
-
Protocol 3: Monitoring Aggregation by Dynamic Light Scattering (DLS)
Procedure:
-
Sample Preparation:
-
Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.
-
Dilute the sample to an appropriate concentration for DLS analysis in the desired buffer.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature.
-
Set the acquisition parameters according to the instrument's software.
-
-
Data Acquisition:
-
Place the sample cuvette in the instrument and allow it to equilibrate.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the solution.
-
The presence of multiple peaks or a high polydispersity index (PDI) can indicate the presence of aggregates. An increase in the average hydrodynamic radius compared to the monomeric protein is also indicative of aggregation.
-
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for Minimizing Aggregation
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 (for Cys targeting) | Optimizes the nucleophilicity of the target residue while maintaining protein stability. |
| This compound:Protein Molar Ratio | 5:1 to 20:1 | A starting point to achieve efficient PEGylation without excessive modification that can lead to aggregation. Requires empirical optimization. |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the probability of intermolecular interactions and aggregation. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can slow down aggregation kinetics, but may also slow the PEGylation reaction rate. |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Acts through preferential exclusion, increasing the thermodynamic stability of the protein. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactants that reduce surface tension and can prevent surface-induced aggregation. |
Visualizations
Caption: Experimental workflow for protein PEGylation with this compound.
Caption: Troubleshooting decision tree for aggregation during PEGylation.
References
Technical Support Center: Strategies to Improve the Stability of m-PEG24-Br Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of m-PEG24-Br conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound conjugates?
A1: The primary degradation pathway for this compound conjugates is the hydrolysis of the carbon-bromine (C-Br) bond. This reaction results in the substitution of the bromide group with a hydroxyl group, forming m-PEG24-OH and releasing a bromide ion. This process can be accelerated by factors such as pH and temperature. Alkyl bromides are susceptible to hydrolysis, with primary bromides like this compound undergoing nucleophilic substitution.[1]
Q2: How does pH affect the stability of this compound conjugates?
A2: The stability of the C-Br bond in this compound is significantly influenced by pH.
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Alkaline conditions (pH > 8-9): In alkaline solutions, the conjugate is more susceptible to SN2 (bimolecular nucleophilic substitution) cleavage of the C-Br bond.[1] This is due to the increased concentration of hydroxide ions (OH-), which are potent nucleophiles that attack the carbon atom bonded to the bromine.
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Acidic conditions (low pH): Under acidic conditions, the hydrolysis can proceed via an SN1 (unimolecular nucleophilic substitution) mechanism.[1]
-
Neutral conditions (pH ~7): While more stable than at acidic or alkaline pH, gradual hydrolysis can still occur over time.
Q3: What are the recommended storage conditions for this compound and its conjugates?
A3: To ensure the long-term stability of this compound and its conjugates, it is crucial to store them under optimal conditions. Improper storage can lead to degradation and the formation of impurities.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower for long-term storage.[2] | Reduces the rate of chemical degradation, including hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the PEG chain. |
| Light | Protect from light. | Prevents photo-degradation. |
| Moisture | Store in a desiccated environment. | Minimizes hydrolysis of the C-Br bond. |
Q4: What are common impurities that might be present in this compound?
A4: Impurities in this compound can arise from the synthesis and purification process. A common impurity in methoxy-terminated PEGs (mPEGs) is the corresponding PEG-diol, which lacks the methyl ether end-cap.[3] The presence of this diol impurity can lead to undesired cross-linking reactions during conjugation. Other potential impurities can include residual solvents and reagents from the synthesis of the bromo-functionalized PEG.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound conjugates.
Problem 1: Low conjugation efficiency or inconsistent reaction outcomes.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Verify the integrity of the this compound reagent before use. Perform a stability check using a validated analytical method such as HPLC. Ensure proper storage conditions have been maintained. |
| Presence of impurities | Characterize the purity of the this compound reagent. The presence of m-PEG24-diol can compete in the conjugation reaction. Consider re-purifying the reagent if significant impurities are detected. |
| Suboptimal reaction pH | Optimize the pH of the conjugation reaction. For reactions with thiol-containing molecules, a slightly basic pH is often preferred to deprotonate the thiol, but a very high pH can accelerate hydrolysis of the this compound. |
| Inappropriate solvent | Ensure the solvent used is compatible with both the this compound and the molecule to be conjugated and does not promote degradation. |
Problem 2: Observation of unexpected degradation products in the final conjugate.
| Possible Cause | Troubleshooting Step |
| Hydrolysis during reaction or purification | Minimize the exposure of the conjugate to aqueous conditions, especially at non-neutral pH and elevated temperatures. Use of buffered solutions can help maintain a stable pH. Consider the impact of the buffer composition on stability. |
| Instability during storage | Re-evaluate the storage conditions of the final conjugate. Lyophilization can be a suitable option for long-term storage to prevent hydrolysis. |
| Oxidation of the PEG backbone | If oxidative degradation is suspected, ensure all solvents are de-gassed and reactions are performed under an inert atmosphere. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
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Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Incubator/oven
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a specified period.
-
Thermal Degradation: Place an aliquot of the stock solution in an incubator at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
Objective: To develop an HPLC method to separate and quantify this compound from its primary degradation product, m-PEG24-OH.
Instrumentation and Columns:
-
HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as PEG lacks a strong UV chromophore.
-
A suitable reversed-phase column (e.g., C18 or a more polar-modified phase).
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic content (e.g., 20% to 80% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector Settings: Optimize nebulizer and evaporation temperatures for the specific detector.
Method Validation: The method should be validated according to ICH guidelines, including specificity (by analyzing forced degradation samples), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
References
dealing with poor solubility of m-PEG24-Br conjugates
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of m-PEG24-Br conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a methoxy-terminated polyethylene glycol with 24 ethylene glycol repeat units, functionalized with a terminal bromide group. The PEG portion of the molecule is hydrophilic and is often conjugated to small molecules, peptides, or proteins to enhance their solubility, stability, and pharmacokinetic properties. The bromide is a good leaving group, making it suitable for various nucleophilic substitution reactions to attach the PEG chain to a target molecule.
Q2: What are the general solubility properties of this compound and its conjugates?
A2: Polyethylene glycol (PEG) itself is soluble in a wide range of solvents. Generally, this compound and its conjugates are soluble in water, aqueous buffers, and many polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), chloroform, and dichloromethane. They exhibit lower solubility in alcohols and toluene and are generally insoluble in diethyl ether. The solubility of the conjugate will also be heavily influenced by the properties of the molecule it is attached to.
Q3: Why is my this compound conjugate poorly soluble?
A3: Poor solubility of an this compound conjugate can arise from several factors:
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Properties of the Conjugated Molecule: If the molecule conjugated to the this compound is highly hydrophobic, it can significantly reduce the overall solubility of the conjugate, even with the hydrophilic PEG chain.
-
Molecular Weight: As the molecular weight of a PEG conjugate increases, its solubility in organic solvents may decrease.[1]
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Aggregation: The conjugate molecules may self-assemble into larger aggregates, which can lead to precipitation.
-
Solvent Choice: The solvent system may not be optimal for that specific conjugate.
-
Purity: The presence of unreacted starting materials or byproducts from the conjugation reaction can sometimes affect solubility.
Q4: Can I heat my sample to improve the solubility of my this compound conjugate?
A4: Yes, gentle heating (e.g., 30-40°C) can often aid in the dissolution of PEG compounds. However, be cautious, especially if your conjugate is thermally sensitive. Avoid excessive heat, which could lead to degradation.
Q5: How should I store my this compound and its conjugates?
A5: this compound and its conjugates should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to store them at -20°C. Once in solution, it is best to use the solution fresh or store it at -20°C or -80°C for short periods to prevent degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Poor Solubility
This guide provides a systematic approach to resolving solubility issues with your this compound conjugates.
Initial Assessment
Before attempting to dissolve your conjugate, consider the properties of the molecule you have PEGylated. Is it known to be hydrophobic? This will help you anticipate potential solubility challenges and select an appropriate starting solvent.
Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting poor solubility.
Detailed Troubleshooting Steps
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Solvent Selection:
-
Initial Choice: Start with a solvent in which both the PEG and the unconjugated molecule are known to be soluble. Good starting points include DMF, DMSO, or dichloromethane (DCM).
-
Trial and Error: If the initial choice fails, systematically try other recommended solvents.
-
-
Physical Dissolution Aids:
-
Vortexing: Ensure the sample is thoroughly mixed by vortexing.
-
Sonication: Use a bath sonicator to break up any aggregates and enhance dissolution.
-
Gentle Heating: Warm the sample to 30-40°C. Be mindful of the thermal stability of your conjugate.
-
-
Co-solvent Systems:
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If your conjugate is dissolved in an organic solvent but precipitates upon addition to an aqueous buffer, try adding the aqueous solution dropwise to the organic solution while vortexing.
-
Conversely, for a conjugate that is sparingly soluble in water, dissolving it first in a small amount of a water-miscible organic solvent (like DMSO or DMF) and then slowly diluting with the aqueous buffer can be effective.
-
-
pH Adjustment:
-
If your conjugated molecule has ionizable groups, the pH of the solution can significantly impact its solubility. Adjust the pH of your aqueous buffer to a range where the conjugate is expected to be more soluble.
-
-
Check for Purity and Aggregation:
-
Purity: Analyze the purity of your conjugate using techniques like HPLC. The presence of insoluble impurities can give the appearance of poor solubility.
-
Aggregation: Use Dynamic Light Scattering (DLS) to check for the presence of large aggregates in your solution.
-
Data Presentation
| Solvent | PEG (~1 kDa) Solubility | Notes |
| Water | > 100 mg/mL | Highly soluble. |
| Dimethylformamide (DMF) | > 100 mg/mL | A good first choice for many conjugates. |
| Dimethyl Sulfoxide (DMSO) | > 100 mg/mL | Another excellent solvent for PEG conjugates. |
| Dichloromethane (DCM) | > 50 mg/mL | Good for less polar conjugates. |
| Chloroform | > 50 mg/mL | Similar to DCM. |
| Ethanol | ~ 20-50 mg/mL | Solubility can be moderate. |
| Methanol | ~ 20-50 mg/mL | Similar to ethanol. |
| Toluene | < 10 mg/mL | Generally poor solubility. |
| Diethyl Ether | < 1 mg/mL | Insoluble. |
Note: These are approximate values and should be used as a starting point for your own experiments.
Experimental Protocols
Protocol 1: General Solubilization of this compound Conjugates
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Solvent Selection: Based on the properties of your conjugated molecule and the data table above, select an appropriate initial solvent (e.g., DMF, DMSO).
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Preparation: Weigh out the desired amount of your this compound conjugate into a clean vial.
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Solvent Addition: Add a small volume of the selected solvent to the vial.
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Mixing: Vortex the vial vigorously for 1-2 minutes.
-
Sonication (if necessary): If the conjugate is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes.
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Gentle Heating (if necessary): If solids still remain, warm the vial to 30-40°C in a water bath or on a heating block with stirring for 15-30 minutes.
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Co-solvent Addition (if transitioning to an aqueous buffer): If the conjugate is dissolved in an organic solvent, slowly add your aqueous buffer to the solution dropwise while continuously vortexing. If any precipitation occurs, you may need to try a different co-solvent system or adjust the pH.
Protocol 2: Solubilization of a Hydrophobic this compound Conjugate for Aqueous Applications
This protocol is designed for conjugates that are poorly soluble in aqueous solutions but soluble in organic solvents.
-
Initial Dissolution: Dissolve the hydrophobic this compound conjugate in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.
-
Preparation of Aqueous Phase: In a separate container, prepare your desired aqueous buffer.
-
Slow Addition: While vigorously stirring the aqueous buffer, add the dissolved conjugate solution drop by drop.
-
Observation: Monitor the solution for any signs of precipitation. If cloudiness appears, stop the addition and consider the following:
-
Increase the initial volume of the aqueous buffer.
-
Slightly increase the percentage of the organic co-solvent in the final mixture (be mindful of the tolerance of your downstream application for the organic solvent).
-
Adjust the pH of the aqueous buffer.
-
-
Final Formulation: Once the desired concentration is reached without precipitation, the solution is ready for use.
Visualization of PEGylation Reaction
The following diagram illustrates the general chemical reaction for conjugating an amine-containing molecule with an m-PEG-halide, such as this compound.
References
minimizing off-target reactions of m-PEG24-Br
Welcome to the technical support center for m-PEG24-Br. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target reactions and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive target?
A1: this compound is a monodisperse polyethylene glycol (PEG) reagent with a terminal bromo group. As a primary alkyl bromide, its primary mode of reaction is through nucleophilic substitution (SN2 reaction). It is designed to react with nucleophilic functional groups on biomolecules. The primary targets are typically the thiol groups of cysteine residues due to their high nucleophilicity, but it can also react with other nucleophiles such as the amino groups of lysine residues.
Q2: What are the main off-target reactions to be aware of when using this compound?
A2: The primary off-target reactions include:
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Hydrolysis: Reaction with water to form the corresponding m-PEG24-alcohol (m-PEG24-OH). This is a significant side reaction, especially at higher pH.
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Reaction with other nucleophilic amino acid residues: Besides the intended cysteine or lysine target, this compound can react with the side chains of other amino acids like histidine and methionine.
-
Reaction with buffer components: Nucleophilic buffers, such as Tris, can compete with the target biomolecule for reaction with this compound.
Q3: How does pH affect the reaction of this compound?
A3: pH is a critical parameter. Higher pH increases the rate of hydrolysis of the C-Br bond, leading to the formation of inactive m-PEG24-OH.[1] For reactions targeting amines (lysine), a pH of 8.5-9.5 is often optimal for deprotonating the amine to its more nucleophilic form, but this also accelerates hydrolysis.[2] For targeting the more nucleophilic thiols (cysteine), the reaction can often be carried out at a more neutral pH (around 7.0-7.5), which helps to minimize hydrolysis.[3]
Q4: What is the recommended storage condition for this compound?
A4: To minimize degradation, this compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture.
Troubleshooting Guides
Problem 1: Low PEGylation Yield
Q: I am observing a low yield of my desired PEGylated product. What are the possible causes and solutions?
A: Low PEGylation yield can be attributed to several factors. The following troubleshooting guide will help you identify and address the issue.
References
optimizing reaction time for complete m-PEG24-Br conjugation
Welcome to the technical support center for m-PEG24-Br conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conjugation of this compound to proteins, peptides, and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive target?
A1: this compound is a monodisperse polyethylene glycol (PEG) linker with a terminal bromoacetyl or bromoacetamide group. This functional group is primarily used for the selective modification of biomolecules by reacting with sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins and peptides. The reaction, a nucleophilic substitution, results in the formation of a stable thioether bond.
Q2: What is the optimal pH for this compound conjugation?
A2: The optimal pH for the reaction of a bromoacetyl group with a thiol is typically in the range of 8.0 to 8.5.[1] At this pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the reaction. While the reaction can proceed at neutral pH (around 7.0), the rate is generally slower.
Q3: What are the potential side reactions with this compound?
A3: While bromoacetyl groups are highly reactive towards thiols, they can also react with other nucleophilic amino acid side chains, particularly at higher pH values. The primary side reactions can occur with the primary amines of lysine residues and the imidazole group of histidine.[2] To minimize these side reactions, it is recommended to perform the conjugation at a pH below 9.0 and to use the lowest effective molar excess of the this compound reagent.
Q4: How can I monitor the progress of the conjugation reaction?
A4: The progress of the conjugation reaction can be monitored using several analytical techniques:
-
SDS-PAGE: Successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel. This method is quick and provides a qualitative assessment of the reaction.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can be used to separate the PEGylated protein from the unconjugated protein and excess PEG reagent. By monitoring the peak areas over time, the extent of the reaction can be quantified.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the covalent attachment of the PEG moiety and determine the number of PEG chains conjugated to the protein.
Q5: How can I remove unreacted this compound after the reaction is complete?
A5: Unreacted this compound and other small molecule byproducts can be removed using size-based separation techniques such as:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted PEG reagent.
-
Dialysis or Tangential Flow Filtration (TFF): These methods are suitable for larger scale purifications and work by exchanging the reaction buffer with a fresh buffer, effectively removing smaller molecules through a semi-permeable membrane.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect pH: The reaction pH is too low, resulting in a protonated and less reactive thiol group. | Ensure the reaction buffer is at a pH between 8.0 and 8.5. Use a non-nucleophilic buffer such as phosphate or borate buffer. |
| Reduced or Inaccessible Thiols: The cysteine residues on the protein are in a disulfide bond or are sterically hindered. | If disulfide bonds are present, consider a mild reduction step with a reducing agent like TCEP or DTT prior to conjugation. Ensure the protein is properly folded and the target cysteine is accessible. | |
| Hydrolysis of this compound: The bromoacetyl group can hydrolyze over time in aqueous solutions, rendering it inactive. | Prepare the this compound solution immediately before use. Avoid prolonged storage of the reagent in aqueous buffers. | |
| Incomplete Conjugation | Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | Increase the reaction time. Monitor the reaction progress using SDS-PAGE or HPLC to determine the optimal time for complete conjugation. |
| Low Molar Excess of this compound: The concentration of the PEG reagent is not high enough to drive the reaction to completion. | Increase the molar excess of this compound. A 5 to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein. | |
| Non-specific Conjugation (Multiple PEGylated species) | High pH: The reaction pH is too high (e.g., > 9.0), leading to side reactions with other nucleophilic residues like lysine or histidine.[2] | Lower the reaction pH to the optimal range of 8.0-8.5 to enhance specificity for thiols. |
| High Molar Excess of this compound: A large excess of the PEG reagent can increase the likelihood of non-specific reactions. | Use the lowest molar excess of this compound that still provides an acceptable level of conjugation. | |
| Protein Aggregation or Precipitation | Solvent Incompatibility: The addition of this compound (often dissolved in an organic solvent like DMSO) causes the protein to precipitate. | Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%). Add the this compound solution slowly to the protein solution with gentle stirring. |
| Changes in Protein Conformation: The conjugation process may lead to conformational changes that expose hydrophobic regions, causing aggregation. | Perform the conjugation at a lower temperature (e.g., 4°C) to slow down both the conjugation and potential aggregation processes. Consider including stabilizing excipients in the reaction buffer. |
Quantitative Data on Reaction Time
Achieving complete conjugation is dependent on several factors, including the molar ratio of the reactants, temperature, and the specific properties of the protein. The following table provides an estimated time course for the conjugation of a bromoacetyl-activated PEG to a model protein with an accessible cysteine residue.
| Molar Excess of this compound (PEG:Protein) | Temperature (°C) | pH | Approximate Time for >95% Conjugation |
| 5:1 | 25 | 8.0 | 4 - 6 hours |
| 10:1 | 25 | 8.0 | 2 - 4 hours |
| 20:1 | 25 | 8.0 | 1 - 2 hours |
| 10:1 | 4 | 8.0 | 8 - 12 hours |
Note: These are estimates and the optimal reaction time should be determined empirically for each specific system.
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general guideline for the conjugation of this compound to a protein containing a free cysteine residue.
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
Conjugation Buffer: 50 mM Phosphate buffer, 2 mM EDTA, pH 8.0
-
Quenching Reagent: 1 M N-acetyl-cysteine or L-cysteine in water
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., SEC column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the TCEP using a desalting column.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound solution to the protein solution.
-
Incubate the reaction at room temperature (25°C) for 2-4 hours with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 8-12 hours).
-
-
Reaction Quenching:
-
Add the Quenching Reagent to a final concentration of 10-20 mM to react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and quenching reagent using size-exclusion chromatography (SEC).
-
Collect fractions and analyze them by SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the purified conjugate.
-
-
Characterization:
-
Confirm the extent of PEGylation using SDS-PAGE (band shift), HPLC, and/or Mass Spectrometry.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for incomplete conjugation.
References
Validation & Comparative
A Researcher's Guide to Confirming m-PEG24-Br Conjugation: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the successful conjugation of methoxy-polyethylene glycol-bromide (m-PEG24-Br) to a target molecule is a critical step that demands rigorous analytical confirmation. This guide provides a comprehensive comparison of key analytical methods to verify this conjugation, offering detailed experimental protocols, quantitative data, and visual workflows to aid in selecting the most appropriate technique for your research needs.
The covalent attachment of a PEG chain (PEGylation) can enhance the therapeutic properties of molecules by increasing solubility, stability, and circulation half-life. Verifying the successful formation of the conjugate and characterizing its purity are therefore essential quality control steps. This guide focuses on the most common and effective analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Additionally, alternative methods such as UV-Vis and FTIR spectroscopy will be discussed.
Comparison of Primary Analytical Methods
Each analytical technique offers distinct advantages and provides complementary information for a thorough characterization of the this compound conjugate.
| Analytical Method | Information Obtained | Advantages | Limitations |
| ¹H NMR Spectroscopy | - Confirmation of covalent bond formation through chemical shift changes of protons adjacent to the new bond.[1] - Determination of the degree of PEGylation by comparing the integration of characteristic PEG peaks to those of the conjugated molecule.[2] - Structural elucidation of the conjugate. | - Provides detailed structural information. - Non-destructive technique. - Can be quantitative with appropriate standards. | - Lower sensitivity compared to Mass Spectrometry. - Signal overlap can complicate spectra of large or complex molecules. - Careful consideration of ¹³C-¹H coupling is necessary for accurate integration in large polymers.[1] |
| Mass Spectrometry (MALDI-TOF & ESI) | - Absolute molecular weight of the conjugate, confirming the mass increase corresponding to the this compound moiety.[3][4] - Assessment of sample purity by detecting unreacted starting materials and byproducts. - Determination of the distribution of PEGylated species (e.g., mono-, di-, poly-PEGylated products). | - High sensitivity and accuracy for molecular weight determination. - Relatively fast analysis. - Tolerant to some impurities. | - Can cause fragmentation of the analyte. - Optimization of matrix and ionization conditions is crucial. - Polydispersity of PEG can complicate spectra. |
| High-Performance Liquid Chromatography (HPLC) | - Separation and quantification of the conjugate from unreacted starting materials and impurities. - Determination of sample purity and homogeneity. - Can be coupled with other detectors (e.g., MS, RI, ELSD) for more comprehensive analysis. | - High resolving power for complex mixtures. - Highly reproducible and quantitative. - Versatile with different column chemistries (e.g., SEC, RP-HPLC). | - PEGs lack a strong UV chromophore, often requiring specialized detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD). - Method development can be time-consuming. |
Quantitative Performance Comparison
The following table summarizes key quantitative performance metrics for the primary analytical techniques.
| Parameter | ¹H NMR Spectroscopy | Mass Spectrometry (MALDI-TOF) | High-Performance Liquid Chromatography (SEC with RI) |
| Resolution | Chemical shift dispersion (ppm) | Mass resolving power (m/Δm) | Chromatographic resolution (Rs) > 1.5 for baseline separation. An optimum resolution of 1.7 to 2.0 has been achieved for separating free PEG from PEG-conjugate. |
| Sensitivity | Milligram range | Picomole to femtomole range | Microgram to milligram range. Detection limits of 10 µg/mL and quantitation limits of 25 µg/mL for free PEG have been reported. |
| Accuracy | Quantitative with internal standards | High mass accuracy (<5 ppm with high-resolution instruments) | High precision with RSD <2% for peak area. |
| Analysis Time | 5-30 minutes per sample | <5 minutes per sample | 15-60 minutes per sample |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
¹H NMR Spectroscopy Protocol
Objective: To confirm covalent bond formation by observing chemical shift changes.
Instrumentation: 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Prepare control samples of the unconjugated starting molecule and this compound.
-
Transfer the solutions to NMR tubes.
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum using the residual solvent peak.
-
Identify the characteristic peaks of the m-PEG24 backbone (typically around 3.6 ppm).
-
Compare the spectrum of the conjugate to the spectra of the starting materials. A downfield shift of the proton signals adjacent to the site of conjugation confirms the formation of a covalent bond. For example, in the case of an esterification, the methylene protons adjacent to the newly formed ester linkage will shift downfield.
-
To determine the degree of PEGylation, integrate the characteristic PEG peaks and compare this integral to the integral of a known proton signal on the conjugated molecule.
Mass Spectrometry (MALDI-TOF) Protocol
Objective: To determine the absolute molecular weight of the conjugate.
Instrumentation: MALDI-TOF Mass Spectrometer.
Sample Preparation:
-
Prepare a matrix solution, such as sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) for proteins or α-cyano-4-hydroxycinnamic acid (CHCA) for smaller molecules.
-
Mix the sample solution (typically 1 mg/mL) with the matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range. Linear mode is often preferred for large molecules.
-
Optimize the laser power to obtain a good signal-to-noise ratio while minimizing fragmentation.
Data Analysis:
-
The resulting spectrum will show a series of peaks corresponding to the different charge states of the analyte.
-
The molecular weight is determined by the m/z values of these peaks. The mass of the conjugate should be equal to the mass of the starting molecule plus the mass of the attached this compound moiety.
-
The presence of peaks corresponding to the unreacted starting materials can be used to assess the purity of the sample.
High-Performance Liquid Chromatography (SEC-HPLC) Protocol
Objective: To separate the conjugate from unreacted starting materials and determine its purity.
Instrumentation: HPLC system equipped with a Size-Exclusion Chromatography (SEC) column and a Refractive Index (RI) detector.
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
Chromatographic Conditions:
-
Column: A suitable SEC column for the molecular weight range of the conjugate (e.g., Shodex Protein KW803 and KW804 in series).
-
Mobile Phase: A buffer compatible with the sample, for example, 20 mM HEPES buffer at pH 6.5.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detector: Refractive Index (RI).
Data Analysis:
-
The chromatogram will show peaks corresponding to the conjugate, unreacted starting materials, and any aggregates.
-
Due to its larger hydrodynamic volume, the PEGylated conjugate will elute earlier than the unconjugated molecule.
-
The area of each peak can be used to determine the relative purity of the conjugate.
Alternative Analytical Methods
While NMR, MS, and HPLC are the primary methods, other techniques can provide valuable, albeit less detailed, information.
-
UV-Vis Spectroscopy: This method can be used if the conjugated molecule has a chromophore. The attachment of the PEG chain, which is typically UV-transparent, does not significantly alter the UV-Vis spectrum of the chromophore. However, changes in the local environment upon conjugation can sometimes lead to subtle shifts in the absorption maximum. This technique is more commonly used to quantify the concentration of the conjugated molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of characteristic functional groups. The spectrum of the conjugate will show the characteristic C-O-C stretching vibration of the PEG backbone (around 1100 cm⁻¹). Additionally, the formation of a new covalent bond (e.g., an ester or amide) can be confirmed by the appearance of a new carbonyl peak at a characteristic wavenumber.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the primary analytical techniques.
By employing a combination of these analytical techniques, researchers can confidently confirm the successful conjugation of this compound and thoroughly characterize the resulting product, ensuring its quality and suitability for further research and development.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Characterizing m-PEG24 Labeled Proteins by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is crucial for ensuring product consistency, efficacy, and safety. This guide provides an objective comparison of protein labeling using a discrete monodisperse PEG reagent, m-PEG24-X, with alternative PEGylation strategies. We focus on the characterization of these labeled proteins by mass spectrometry, offering supporting experimental insights and detailed protocols.
The use of discrete polyethylene glycol (dPEG®) reagents, which are single molecular weight compounds, has emerged as a superior alternative to traditional, polydisperse PEG reagents.[1] This is primarily because dPEG® reagents yield a homogeneous product that is more amenable to characterization by mass spectrometry.[1][2] The heterogeneity of conventional polymeric PEGs leads to a complex mixture of PEGylated proteins, which complicates mass spectral analysis and makes precise characterization challenging.[2][3]
This guide will compare two common site-specific PEGylation strategies using discrete m-PEG24 reagents: amine-reactive labeling (targeting lysine residues and the N-terminus) and thiol-reactive labeling (targeting cysteine residues). We will also compare these to the use of a traditional, polydisperse amine-reactive PEG reagent.
Comparison of PEGylation Reagents for Mass Spectrometry Analysis
The choice of PEGylation reagent significantly impacts the ease and accuracy of mass spectrometry analysis. Here, we compare three representative types of reagents:
-
m-PEG24-NHS ester: A discrete, amine-reactive PEG reagent.
-
m-PEG24-Maleimide: A discrete, thiol-reactive PEG reagent.
-
Polydisperse m-PEG-NHS ester: A traditional, amine-reactive PEG reagent with a distribution of molecular weights.
| Feature | m-PEG24-NHS Ester (Discrete) | m-PEG24-Maleimide (Discrete) | Polydisperse m-PEG-NHS Ester |
| Target Residues | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Primary amines (Lysine, N-terminus) |
| Product Homogeneity | High (single molecular weight adduct) | High (single molecular weight adduct) | Low (distribution of molecular weights) |
| Mass Spectrum | Single, sharp peak for each degree of labeling | Single, sharp peak for each degree of labeling | Broad, complex series of peaks |
| Ease of Data Analysis | Straightforward deconvolution | Straightforward deconvolution | Complex deconvolution, often yielding average mass |
| Quantitative Accuracy | High | High | Low to moderate |
| Control over Stoichiometry | High | High | Low |
Experimental Data Summary
The following table summarizes typical mass spectrometry results for a model protein (e.g., a monoclonal antibody, ~150 kDa) labeled with the different PEG reagents.
| Parameter | m-PEG24-NHS Ester | m-PEG24-Maleimide | Polydisperse m-PEG (5 kDa) NHS Ester |
| Expected Mass Shift per PEG | 1113.3 Da | 1154.4 Da | Average of ~5000 Da |
| Observed Mass Spectrum | Series of sharp peaks corresponding to 0, 1, 2, etc. PEG additions | Sharp peaks for 0, 1, 2, etc. PEG additions | Broad, unresolved peaks for each degree of labeling |
| Deconvoluted Mass | Discrete masses for each species | Discrete masses for each species | Average mass of the PEGylated protein population |
| Relative Quantification | Accurate peak integration | Accurate peak integration | Estimation based on peak distribution |
Experimental Protocols
Amine-Reactive Protein Labeling with m-PEG24-NHS Ester
This protocol describes the labeling of primary amines on a protein with a discrete PEG reagent.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
m-PEG24-NHS ester
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris). Exchange into a suitable reaction buffer if necessary. Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the m-PEG24-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the m-PEG24-NHS ester solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess PEG reagent and reaction byproducts by size-exclusion chromatography (desalting column) or dialysis.
Thiol-Reactive Protein Labeling with m-PEG24-Maleimide
This protocol is for labeling free cysteine residues. If the protein has disulfide bonds that need to be labeled, a reduction step is required first.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
m-PEG24-Maleimide
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Quenching solution (e.g., 1 M β-mercaptoethanol or cysteine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein is in a thiol-free buffer. If necessary, reduce disulfide bonds by incubating with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent immediately before labeling.
-
Reagent Preparation: Dissolve the m-PEG24-Maleimide in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the m-PEG24-Maleimide solution to the protein solution.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C in the dark.
-
Quenching: Add a quenching solution containing a free thiol to consume unreacted maleimide.
-
Purification: Purify the PEGylated protein using a desalting column or dialysis.
Mass Spectrometry Analysis of PEGylated Proteins
This protocol outlines a general workflow for LC-MS analysis of PEGylated proteins.
Materials:
-
PEGylated protein sample
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reverse-phase column suitable for protein analysis (e.g., C4 or C8)
-
Mobile phases:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Deconvolution software
Procedure:
-
Sample Preparation: Dilute the purified PEGylated protein to an appropriate concentration (e.g., 0.1-1 mg/mL) in mobile phase A.
-
LC Separation:
-
Inject the sample onto the reverse-phase column.
-
Elute the protein using a gradient of mobile phase B (e.g., 5-95% over 30 minutes).
-
-
MS Analysis:
-
Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 500-4000).
-
Use electrospray ionization (ESI) with appropriate source parameters.
-
-
Data Analysis:
-
Process the raw data using a deconvolution algorithm to convert the charge-state envelope into a zero-charge mass spectrum.
-
Identify the peaks corresponding to the unlabeled protein and the different PEGylated species.
-
Calculate the mass difference between peaks to confirm the addition of the PEG moiety.
-
Determine the relative abundance of each species by integrating the peak areas.
-
Visualizations
Caption: Workflow for labeling and MS analysis of PEGylated proteins.
Caption: Comparison of mass spectra for discrete vs. polydisperse PEGs.
Conclusion
The characterization of PEGylated proteins by mass spectrometry is significantly enhanced by the use of discrete PEGylation reagents like m-PEG24-NHS ester and m-PEG24-Maleimide. These reagents produce homogeneous products, resulting in simpler, more easily interpretable mass spectra and allowing for accurate quantitative analysis. In contrast, traditional polydisperse PEG reagents lead to complex mixtures that are challenging to analyze and quantify with high precision. For researchers requiring detailed and accurate characterization of their PEGylated protein products, the adoption of discrete PEGylation reagents is highly recommended.
References
A Head-to-Head Comparison of m-PEG24-Br and Maleimide-PEG24 for Cysteine Modification
For researchers, scientists, and drug development professionals, the precise and stable modification of cysteine residues is paramount for creating effective bioconjugates, from antibody-drug conjugates (ADCs) to PEGylated proteins. The choice of the reactive group on the polyethylene glycol (PEG) linker is a critical determinant of the efficiency, selectivity, and stability of the final product. This guide provides an in-depth, data-driven comparison of two common thiol-reactive chemistries: bromoacetyl-PEG (represented by m-PEG24-Br) and maleimide-PEG24.
This guide will delve into the reaction mechanisms, kinetics, stability of the resulting conjugates, and potential side reactions associated with each reagent. By presenting quantitative data and detailed experimental protocols, we aim to equip researchers with the necessary information to make an informed decision for their specific cysteine modification needs.
Executive Summary: Key Differences at a Glance
| Feature | This compound (Bromoacetyl-PEG) | Maleimide-PEG24 |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH | 7.5 - 9.0 | 6.5 - 7.5 |
| Reaction Rate | Slower at neutral pH | Very fast at neutral pH (2-3 orders of magnitude faster than bromoacetyl at pH 6.5)[1][2][3] |
| Bond Stability | Highly stable thioether bond | Thioether bond susceptible to retro-Michael reaction (deconjugation)[2] |
| Selectivity | Good for cysteines, but potential for off-target reactions with other nucleophiles (e.g., His, Lys) at higher pH[1] | Highly selective for cysteines at pH 6.5-7.5; reactivity with amines increases at pH > 8.5 |
| Key Advantage | Forms a more stable and irreversible conjugate. | Rapid and highly efficient conjugation at physiological pH. |
| Key Disadvantage | Slower reaction kinetics and requires a higher pH which might not be suitable for all proteins. | The resulting conjugate can be unstable and prone to deconjugation, especially in the presence of other thiols. |
Reaction Mechanisms and Pathways
The fundamental difference between this compound and maleimide-PEG24 lies in their reaction mechanisms with the thiol group of cysteine.
Bromoacetyl-PEG reacts with the cysteine thiol via a nucleophilic substitution (SN2) reaction, where the thiolate anion attacks the carbon bearing the bromine, displacing it to form a stable thioether bond. In contrast, maleimide-PEG reacts through a Michael addition, where the thiol adds across the double bond of the maleimide ring to form a thiosuccinimide adduct.
Performance Comparison: Reactivity and Stability
The choice between these two reagents often comes down to a trade-off between reaction speed and conjugate stability.
Reaction Kinetics
Maleimides are renowned for their rapid reaction with thiols at or near neutral pH (6.5-7.5). Studies have shown that the reaction of maleimides with thiols is 2 to 3 orders of magnitude faster than that of bromoacetyl groups at pH 6.5. This makes maleimide-PEG an excellent choice for applications where rapid conjugation is critical and the protein is sensitive to higher pH.
Bromoacetyl groups, on the other hand, exhibit slower reaction kinetics at neutral pH but become more reactive at a more alkaline pH of 8.5 to 9.0. This property can be advantageous for sequential conjugations or when a slower, more controlled reaction is desired.
Table 1: Quantitative Comparison of Reactivity
| Parameter | This compound (Bromoacetyl derivative) | N-ethylmaleimide (Maleimide model) |
| Second-Order Rate Constant (k) | Significantly slower than maleimide at pH 6.5 | ~100 - 1000 M⁻¹s⁻¹ with thiols (pH dependent) |
| Optimal pH for Reaction | 7.5 - 9.0 | 6.5 - 7.5 |
| Relative Reaction Rate at pH 6.5 | 1 | ~100 - 1000 |
Conjugate Stability
A critical consideration for any bioconjugate is its stability in a biological environment. The thioether bond formed from a bromoacetyl-PEG is highly stable and generally considered irreversible. This ensures that the PEG moiety remains attached to the protein over long periods, which is crucial for in vivo applications requiring extended half-life.
The thiosuccinimide adduct formed from maleimide-PEG, while often described as stable, is susceptible to a retro-Michael reaction. This is a reversal of the initial conjugation, leading to deconjugation. This process is accelerated in the presence of other thiols, such as glutathione, which is abundant in the plasma. However, the stability of the maleimide adduct can be significantly enhanced through hydrolysis of the succinimide ring, which forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.
Table 2: Comparative Stability of Cysteine Conjugates
| Stability Parameter | Bromoacetyl-PEG Conjugate | Maleimide-PEG Conjugate |
| Susceptibility to Deconjugation | Not susceptible to retro-Michael reaction. | Susceptible to retro-Michael reaction, leading to deconjugation. |
| Stability in Human Plasma | High; >80% of a bromoacetylated peptide conjugate remained after 1 week. | Variable; <70% of a maleimide-PEG conjugate remained intact after 7 days in the presence of 1 mM glutathione. |
| Mechanism of Instability | Generally stable thioether bond. | Retro-Michael reaction, thiol exchange. |
| Stabilization Strategy | Not generally required. | Hydrolysis of the succinimide ring. |
Selectivity and Potential Side Reactions
Both reagents are highly reactive towards cysteine's thiol group, but their selectivity profiles differ, especially with changes in pH.
Maleimide-PEG24 is highly selective for thiols in the pH range of 6.5-7.5. At pH values above 8.5, the reactivity towards primary amines (like the N-terminus and the side chain of lysine) increases, which can lead to off-target modifications.
This compound (Bromoacetyl-PEG) , while also selective for cysteines, has a greater potential for side reactions with other nucleophilic amino acid residues such as histidine, lysine, and methionine, particularly at the higher pH required for its optimal reactivity. However, under controlled conditions, high selectivity for cysteine can be achieved.
Experimental Protocols
Below are generalized protocols for the modification of a cysteine-containing protein with maleimide-PEG24 and bromoacetyl-PEG24. It is crucial to optimize these protocols for each specific protein and application.
Protocol 1: Cysteine Modification with Maleimide-PEG24
Materials:
-
Cysteine-containing protein
-
Maleimide-PEG24
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing Agent (optional, if cysteines are oxidized): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine
-
Solvent for PEG reagent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Reduction (if necessary): If the cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column equilibrated with degassed conjugation buffer.
-
Conjugation: Immediately add a 10- to 20-fold molar excess of the Maleimide-PEG24 solution (prepared in DMSO or DMF) to the reduced protein solution.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench any unreacted Maleimide-PEG24 by adding a 50-fold molar excess of L-cysteine and incubating for 30 minutes.
-
Purification: Purify the protein-PEG conjugate from excess reagents and unconjugated protein using SEC or dialysis.
Protocol 2: Cysteine Modification with this compound (Bromoacetyl-PEG)
Materials:
-
Cysteine-containing protein
-
This compound (Bromoacetyl-PEG)
-
Conjugation Buffer: Phosphate buffer, pH 8.0-8.5, degassed
-
Reducing Agent (optional): TCEP
-
Quenching Reagent: 2-mercaptoethanol
-
Solvent for PEG reagent: Anhydrous DMSO or DMF
-
Purification system: SEC or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Reduction (if necessary): If required, reduce disulfide bonds as described in Protocol 1.
-
Removal of Reducing Agent: Remove excess TCEP as described in Protocol 1.
-
Conjugation: Add a 10- to 20-fold molar excess of the bromoacetyl-PEG solution to the protein solution.
-
Reaction: Allow the reaction to proceed for 4-12 hours at room temperature with gentle stirring. The reaction progress should be monitored (e.g., by SDS-PAGE or mass spectrometry) to determine the optimal reaction time.
-
Quenching: Quench any unreacted bromoacetyl-PEG by adding a 50-fold molar excess of 2-mercaptoethanol and incubating for 1 hour.
-
Purification: Purify the conjugate as described in Protocol 1.
Conclusion: Making the Right Choice
The selection between this compound and maleimide-PEG24 for cysteine modification is a nuanced decision that depends on the specific requirements of the application.
Choose Maleimide-PEG24 when:
-
Rapid conjugation is a priority.
-
The reaction needs to be performed at or near physiological pH (6.5-7.5).
-
The stability of the final conjugate is sufficient for the intended application, or when subsequent hydrolysis can be employed to enhance stability.
Choose this compound (Bromoacetyl-PEG) when:
-
The long-term stability of the conjugate is of utmost importance.
-
The protein is stable and functional at a slightly alkaline pH (8.0-8.5).
-
A slower, more controlled conjugation reaction is acceptable or desired.
By carefully considering the trade-offs between reactivity, stability, and selectivity, researchers can select the optimal PEGylation strategy to achieve their desired bioconjugate with the performance characteristics required for their research, diagnostic, or therapeutic goals.
References
A Head-to-Head Comparison: m-PEG24-Br vs. Iodoacetyl-PEG24 for Thiol-Reactive Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selective modification of cysteine residues is a cornerstone of many applications, from protein labeling to the synthesis of antibody-drug conjugates. The choice of the thiol-reactive chemical moiety is critical, directly impacting reaction efficiency, specificity, and the stability of the final conjugate. This guide provides a detailed comparison of two common haloacetyl-based PEGylation reagents: m-PEG24-Br (a bromoacetyl derivative) and Iodoacetyl-PEG24.
The primary mechanism for both reagents is the alkylation of the sulfhydryl group (-SH) of a cysteine residue. This occurs via a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophilic thiolate anion (R-S⁻) attacks the carbon atom bearing the halogen, which then departs as a halide ion.[1] This process results in the formation of a stable and irreversible thioether bond.[2]
Performance and Reactivity Overview
The principal difference in performance between this compound and Iodoacetyl-PEG24 stems from the nature of the halogen leaving group. In SN2 reactions, the rate is significantly influenced by the ability of the leaving group to depart. Iodide (I⁻) is a better leaving group than bromide (Br⁻) due to its larger size and lower basicity. Consequently, iodoacetyl groups are inherently more reactive towards nucleophiles like thiols than their bromoacetyl counterparts.[3]
This enhanced reactivity means that conjugations with Iodoacetyl-PEG24 can typically be performed under milder conditions, at lower concentrations, or for shorter reaction times to achieve the same degree of labeling as with this compound.
Data Presentation: Quantitative Comparison
The following table summarizes the key characteristics of the two reagents. The kinetic data is based on non-PEGylated haloacetamides reacting with cysteine and should be considered representative.
| Feature | This compound (Bromoacetyl) | Iodoacetyl-PEG24 (Iodoacetyl) | Reference(s) |
| Reaction Mechanism | SN2 Alkylation | SN2 Alkylation | |
| Primary Target | Cysteine Sulfhydryl (-SH) | Cysteine Sulfhydryl (-SH) | |
| Bond Formed | Stable Thioether | Stable Thioether | |
| Relative Reactivity | High | Very High (Generally higher than bromoacetyl) | |
| Representative k₂ | Data not readily available, but expected to be < 0.6 M⁻¹s⁻¹ | ~0.6 M⁻¹s⁻¹ (with Cysteine at pH 7) | |
| Optimal pH Range | 7.5 - 9.0 | 7.0 - 8.5 | |
| Specificity | High for thiols at optimal pH. | High for thiols at optimal pH. | |
| Potential Side Reactions | Alkylation of Met, Lys, His at higher pH or concentration | Alkylation of Met, Lys, His at higher pH or concentration | |
| Stability of Reagent | Good, protect from light and moisture. | Moderate, more sensitive to light and hydrolysis than bromoacetyl. |
Mandatory Visualization
Caption: SN2 reaction of bromoacetyl and iodoacetyl PEGs with a cysteine residue.
Caption: Experimental workflow for comparing the reactivity of the two PEG reagents.
Experimental Protocols
To empirically compare the reactivity of this compound and Iodoacetyl-PEG24, the following protocol can be adapted.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and Iodoacetyl-PEG24 with a model thiol-containing molecule (e.g., N-acetyl-L-cysteine or a cysteine-containing peptide).
Materials:
-
Model thiol (e.g., N-acetyl-L-cysteine)
-
This compound
-
Iodoacetyl-PEG24
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed.
-
Quenching Solution: 1 M Dithiothreitol (DTT) in reaction buffer.
-
Mobile Phase A for HPLC: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B for HPLC: 0.1% TFA in acetonitrile.
-
Reverse-phase HPLC system with a C18 column and UV detector.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the model thiol in the reaction buffer.
-
Prepare 100 mM stock solutions of this compound and Iodoacetyl-PEG24 in a suitable organic solvent (e.g., DMSO or DMF) and then dilute to 10 mM in the reaction buffer immediately before use.
-
-
Kinetic Run:
-
Equilibrate the HPLC column with an appropriate gradient (e.g., 5% Mobile Phase B).
-
In a temperature-controlled vial (e.g., 25°C), mix the model thiol solution and the reaction buffer.
-
To initiate the reaction, add a defined concentration of the PEG reagent (e.g., to a final concentration of 1 mM thiol and 1.2 mM PEG reagent). Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of the quenching solution.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Monitor the reaction by observing the decrease in the peak area of the starting thiol and the increase in the peak area of the PEGylated product at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contains Trp/Tyr).
-
Use the peak areas to calculate the concentration of the unreacted thiol at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the thiol concentration versus time. If the reaction follows pseudo-first-order kinetics (with the PEG reagent in excess), the plot should be linear.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [PEG Reagent].
-
Repeat the entire procedure for the other PEG reagent under identical conditions.
-
Concluding Remarks
The choice between this compound and Iodoacetyl-PEG24 is a critical decision in the design of bioconjugation strategies. Iodoacetyl-PEG24 offers the advantage of higher reactivity, allowing for faster reactions or the use of milder conditions. However, this increased reactivity may also lead to a greater propensity for off-target reactions if conditions are not carefully controlled. The bromoacetyl group of this compound, being less reactive, may offer a wider window for process optimization and potentially greater selectivity in complex systems. Ultimately, the optimal choice will depend on the specific application, the sensitivity of the biomolecule to be conjugated, and the desired reaction kinetics. The experimental protocol provided allows researchers to make an informed, data-driven decision based on their specific model system.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PEG Linker Length on PROTAC Permeability: A Comparative Analysis of m-PEG12 vs m-PEG24
For researchers, scientists, and drug development professionals, optimizing the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing effective therapeutics. The linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role in this, with polyethylene glycol (PEG) chains being a common choice. This guide provides a comparative analysis of the impact of m-PEG12 and m-PEG24 linkers on PROTAC permeability, supported by experimental data and detailed protocols.
The selection of an appropriate linker is a key determinant of a PROTAC's drug-like properties. While longer PEG chains can enhance solubility and provide the necessary flexibility for ternary complex formation, they also increase molecular weight and polarity, which can negatively impact cell permeability.[1][2][3][4] Experimental evidence consistently demonstrates an inverse correlation between PEG linker length and the permeability of PROTACs.
Quantitative Data Summary
The following table summarizes representative data from a study investigating the impact of shorter PEG linker length on the permeability of VH032-based PROTACs, as determined by the Parallel Artificial Membrane Permeability Assay (PAMPA).
| PROTAC Series | Linker | Apparent Permeability (Pe) (10-6 cm/s) |
| MZ Series | 2-unit PEG | 0.6 |
| 3-unit PEG | 0.03 | |
| AT Series | 1-unit PEG | 0.005 |
| Alkyl (for comparison) | 0.002 | |
| CM/CMP Series | 2-unit PEG | 0.009 |
| 3-unit PEG | 0.005 | |
| MZP Series | 2-unit PEG | - |
| 4-unit PEG | - |
Data synthesized from a study on VH032-based PROTACs.[5]
As the data illustrates, even the addition of a single PEG unit can lead to a significant reduction in permeability. For instance, in the MZ series, a PROTAC with a 2-unit PEG linker was 20-fold more permeable than its counterpart with a 3-unit PEG linker. This trend strongly suggests that a PROTAC containing an m-PEG24 linker would exhibit significantly lower passive permeability compared to an analogous PROTAC with an m-PEG12 linker. The increased number of ether oxygens in the m-PEG24 chain contributes to a higher polar surface area and molecular weight, both of which are detrimental to passive diffusion across the lipophilic cell membrane.
Experimental Protocols
The assessment of PROTAC permeability is commonly conducted using in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that evaluates the passive diffusion of a compound through an artificial lipid membrane, providing a measure of its lipophilicity and ability to cross biological membranes.
Principle: The assay measures the diffusion of a compound from a donor compartment, through a filter plate coated with a lipid solution (e.g., lecithin in dodecane), to an acceptor compartment. The concentration of the compound in each compartment is quantified, typically by LC-MS/MS, to determine the apparent permeability coefficient (Papp).
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the PROTAC in a suitable organic solvent (e.g., DMSO).
-
Prepare the donor solution by diluting the PROTAC stock solution in a buffer (e.g., PBS at pH 7.4) to the final desired concentration (typically 1-10 µM).
-
Prepare the acceptor solution, which is typically the same buffer as the donor solution.
-
Prepare the lipid membrane solution (e.g., 1% lecithin in dodecane).
-
-
Assay Plate Preparation:
-
Coat the membrane of a 96-well filter plate (donor plate) with the lipid solution and allow the solvent to evaporate.
-
Add the acceptor solution to the wells of a 96-well acceptor plate.
-
-
Permeability Assay:
-
Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".
-
Add the donor solution containing the PROTAC to the wells of the donor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 10-20 hours) in a moist chamber to prevent evaporation.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
CA(t) is the concentration of the compound in the acceptor well at time t.
-
Cequilibrium is the theoretical equilibrium concentration.
-
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that is considered more physiologically relevant as it utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium resembling the human small intestine. This assay can assess both passive and active transport mechanisms.
Principle: Caco-2 cells are seeded on a semi-permeable membrane in a transwell insert. Over 18-22 days, they form a confluent monolayer with tight junctions, creating a barrier between an apical (AP) and a basolateral (BL) chamber. The transport of the PROTAC across this monolayer is measured in both directions (AP to BL and BL to AP) to determine the apparent permeability (Papp) and the efflux ratio.
Protocol:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells under standard conditions.
-
Seed the cells onto the filter supports of transwell inserts and culture for 18-22 days to allow for differentiation and monolayer formation.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare the dosing solution of the PROTAC in the transport buffer.
-
To measure apical to basolateral (A-B) transport, add the PROTAC dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To measure basolateral to apical (B-A) transport, add the PROTAC dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 90-120 minutes).
-
-
Sample Analysis:
-
At the end of the incubation period, collect samples from both the donor and receiver chambers.
-
Quantify the concentration of the PROTAC in the samples using LC-MS/MS.
-
-
Calculation of Papp and Efflux Ratio:
-
The Papp for each direction is calculated using the formula: Papp = (dQ/dt) / (A * C_0) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
The efflux ratio is calculated as: Efflux Ratio = Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizations
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical permeability assay workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.
References
Stability Showdown: Thioether Bonds from m-PEG24-Br vs. Maleimide Conjugation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides, a process known as PEGylation, is a cornerstone of modern drug development. It offers numerous advantages, including enhanced solubility, prolonged circulation half-life, and reduced immunogenicity. The stability of the linkage between the PEG moiety and the biomolecule is paramount to the success of a PEGylated therapeutic. This guide provides an objective comparison of the stability of thioether bonds formed through two common conjugation strategies: the reaction of a thiol with m-PEG24-Br and the reaction of a thiol with a maleimide-functionalized PEG.
The Critical Role of Linker Stability
In the realm of bioconjugation, the linker is not merely a passive connector; it is a critical determinant of the conjugate's in vivo performance. An unstable linker can lead to premature cleavage of the PEG chain, negating the benefits of PEGylation and potentially leading to off-target effects of the liberated biomolecule. Therefore, a thorough understanding of the stability of different linkage chemistries under physiological conditions is essential for the rational design of long-lasting and effective therapeutics.
Head-to-Head Comparison: Thioether Bond Stability
The thioether bond, a covalent linkage between a sulfur atom and a carbon atom, can be formed through various chemical reactions. Here, we compare the stability of thioether bonds generated from the nucleophilic substitution reaction of a thiol with an alkyl bromide (this compound) versus the Michael addition of a thiol to a maleimide.
| Linkage Chemistry | Reaction Type | Resulting Thioether Structure | Stability Profile | Key Considerations |
| This compound + Thiol | Nucleophilic Substitution (SN2) | S-alkyl thioether | Highly Stable | Generally considered irreversible under physiological conditions. The carbon-sulfur bond is robust and not susceptible to cleavage by endogenous thiols. |
| Maleimide-PEG + Thiol | Michael Addition | Thiosuccinimide thioether | Potentially Labile | Susceptible to a retro-Michael reaction, especially in the presence of high concentrations of endogenous thiols like glutathione. This can lead to deconjugation.[1][2] |
While direct quantitative, side-by-side kinetic studies for this compound are not extensively published, the chemical nature of the S-alkyl thioether bond strongly suggests superior stability compared to the thiosuccinimide linkage from maleimide chemistry. The thioether bond formed from α-haloacetamides, which is mechanistically similar to the alkyl bromide reaction, is considered more stable and not susceptible to the reversal pathway that affects maleimide adducts.[1] Strategies exist to increase the stability of maleimide conjugates, such as hydrolysis of the succinimide ring, but this adds complexity to the manufacturing process.[2]
Experimental Protocols
To empirically determine and compare the stability of these thioether linkages, a well-designed in vitro stability assay is crucial. Below are detailed protocols for the conjugation reaction and a subsequent stability assessment in human plasma.
Protocol 1: Thioether Conjugation
Objective: To conjugate a thiol-containing molecule (e.g., a peptide or protein) with this compound and a maleimide-PEG.
Materials:
-
Thiol-containing biomolecule
-
This compound
-
Maleimide-PEG (of comparable molecular weight)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing agent (optional, for proteins with disulfide bonds): e.g., Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: e.g., L-cysteine or 2-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)
Procedure:
-
Biomolecule Preparation: If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, treat with a suitable reducing agent like TCEP according to established protocols. Subsequently, remove the reducing agent using a desalting column.
-
Conjugation Reaction:
-
Dissolve the thiol-containing biomolecule in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
In separate reactions, add a 5-20 molar excess of this compound or maleimide-PEG to the biomolecule solution.
-
Incubate the reactions at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The optimal reaction time should be determined empirically.
-
-
Quenching: Add a molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted PEG reagent.
-
Purification: Purify the PEGylated biomolecule from unreacted PEG and other reagents using an appropriate chromatography technique (e.g., SEC).
-
Characterization: Confirm successful conjugation and purity of the product using methods such as SDS-PAGE and mass spectrometry.
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of the thioether-linked conjugates in human plasma over time.
Materials:
-
Purified PEG-biomolecule conjugates (from Protocol 1)
-
Human plasma (pooled, anticoagulated)
-
Incubator at 37°C
-
Quenching solution: Acetonitrile with an internal standard
-
Analysis system: High-performance liquid chromatography-mass spectrometry (HPLC-MS)
Procedure:
-
Incubation:
-
Spike the purified PEG-biomolecule conjugates into human plasma to a final concentration of 1 µM.
-
Incubate the samples at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma sample.
-
Quenching and Protein Precipitation: Immediately quench the reaction and precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile containing a suitable internal standard.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis:
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the samples by reverse-phase HPLC-MS to separate and quantify the intact conjugate, any cleaved biomolecule, and other degradation products.
-
The disappearance of the parent conjugate over time is monitored to determine its half-life in plasma.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of a bioconjugate.
References
The Impact of PEG-Br Linker Length on Bioconjugate Performance: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers are widely utilized for their hydrophilicity, biocompatibility, and ability to enhance the in vivo half-life of bioconjugates. The bromide (-Br) functionality on a PEG linker provides a reactive handle for conjugation, typically with thiol groups on proteins or other molecules. The length of the PEG-Br linker significantly influences the physicochemical and biological properties of the resulting conjugate. This guide provides a comparative analysis of different length PEG-Br linkers, supported by experimental data from analogous PEG linker systems, to assist in the selection of the optimal linker for specific bioconjugation applications.
Data Presentation: Quantitative Comparison of PEG Linker Lengths
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key bioconjugate parameters. While direct head-to-head comparisons of a wide range of PEG-Br linkers are not extensively available in published literature, the data from other PEG linker chemistries provide valuable insights into the general trends associated with varying PEG chain lengths.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[1] |
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| PEG Linker Length | IC50 (nM) | Fold Change in Cytotoxicity vs. No PEG |
| No PEG | 1.0 | 1.0 |
| 4 kDa | 6.5 | 6.5-fold decrease |
| 10 kDa | 22.5 | 22.5-fold decrease |
| Data from a study on HER2-targeting affibody-MMAE conjugates.[2] |
Table 3: Impact of Mini-PEG Spacer Length on Receptor Binding Affinity
| PEG Linker Length | IC50 (nM) |
| PEG2 | 1.5 |
| PEG3 | 2.0 |
| PEG4 | 2.8 |
| PEG5 | 3.5 |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of bioconjugates with PEG-Br linkers. Below are representative protocols for key experiments.
A. General Protocol for Antibody Conjugation with a PEG-Br Linker
This protocol describes the conjugation of a PEG-Br linker to a thiol group on an antibody, which can be generated by the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
PEG-Br linker of desired length
-
Organic co-solvent (e.g., DMSO, DMF) to dissolve the PEG-Br linker
-
Reaction buffer (e.g., PBS with EDTA, pH 7.0-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Reduction:
-
Incubate the antibody solution with a 5-10 fold molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds and generate free thiol groups.
-
Remove the excess reducing agent by buffer exchange into the reaction buffer using a desalting column or TFF.
-
-
Conjugation:
-
Dissolve the PEG-Br linker in a minimal amount of organic co-solvent.
-
Immediately add the desired molar excess (e.g., 5-20 fold) of the PEG-Br linker solution to the reduced antibody.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
-
Quenching:
-
Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted PEG-Br linker. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-PEG conjugate from unreacted linker, quenching reagent, and aggregated protein using SEC or TFF.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry (MS).
-
Assess the purity and aggregation of the conjugate using SEC.
-
B. Pharmacokinetic (PK) Study in Rodents
Animal Model:
-
Healthy mice or rats are used for the study.
Administration:
-
ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
Sample Processing:
-
Plasma is isolated from the blood samples.
Quantification:
-
The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.
Data Analysis:
-
Pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life are calculated by fitting the plasma concentration-time data to a pharmacokinetic model.
Mandatory Visualization
Caption: Experimental workflow for the conjugation of a PEG-Br linker to an antibody.
Caption: Logical relationship between PEG-Br linker length and ADC properties.
References
A Comparative Analysis of m-PEG24-Br and NHS-ester PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker for the PEGylation of biologics is a critical determinant of the conjugate's ultimate efficacy, stability, and homogeneity. This guide provides an objective, data-supported comparison of two distinct classes of PEGylation reagents: m-PEG24-Br, an alkylating agent, and N-hydroxysuccinimide (NHS)-ester PEG linkers, which are acylating agents. This analysis delves into their reaction mechanisms, specificity, stability of the resulting linkage, and provides detailed experimental protocols to inform the selection process for drug development and research applications.
Executive Summary: Key Differences at a Glance
| Feature | This compound | NHS-ester PEG |
| Reactive Group | Bromoalkane | N-Hydroxysuccinimide Ester |
| Primary Target | Thiols (Cysteine) | Primary Amines (Lysine, N-terminus) |
| Bond Formed | Thioether | Amide |
| Reaction Type | Nucleophilic Substitution (Alkylation) | Nucleophilic Acyl Substitution (Acylation) |
| Typical pH Range | 6.5 - 7.5 | 7.2 - 9.0 |
| Key Advantage | High selectivity for thiols, forming a very stable thioether bond. | High reactivity and well-established protocols for amine modification. |
| Key Disadvantage | Slower reaction kinetics compared to NHS esters; potential for side reactions with other nucleophiles at higher pH. | Susceptible to hydrolysis in aqueous solutions, leading to a heterogeneous product mixture if not controlled. |
| Resulting Linkage Stability | Highly Stable | Highly Stable |
Reaction Mechanisms and Specificity
The fundamental distinction between this compound and NHS-ester PEG linkers lies in their chemical reactivity and the functional groups they target on a protein.
This compound: This linker operates via an SN2 nucleophilic substitution reaction. The bromine atom serves as a good leaving group, and the electrophilic carbon is attacked by a nucleophile. In the context of protein chemistry, the most potent nucleophile under physiological conditions is the thiolate anion of a cysteine residue.[1] This makes this compound a highly selective reagent for targeting cysteine residues, which are often less abundant than primary amines, allowing for more site-specific PEGylation. While reactions with other nucleophilic residues like lysine, histidine, and glutamate are possible, they are generally less favorable, especially at a neutral pH.[1]
NHS-ester PEG: These linkers react with primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein, through nucleophilic acyl substitution.[2] This reaction proceeds efficiently at a slightly alkaline pH (7.2-9.0) where the primary amines are deprotonated and thus more nucleophilic.[3] Because proteins typically have multiple lysine residues on their surface, NHS-ester PEGylation often results in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations.[4] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can lead to non-reactive PEG-acid.
Performance Characteristics: A Quantitative Comparison
Direct, side-by-side quantitative kinetic and yield data for this compound versus NHS-ester PEG linkers is not extensively available in the literature. However, based on the known chemistry of the reactive groups, we can compile a comparative summary of their performance.
| Parameter | This compound (Thiol-reactive) | NHS-ester PEG (Amine-reactive) |
| Reaction Kinetics | Generally slower than NHS-ester reactions. | Rapid reaction, often complete within 30-60 minutes at room temperature. |
| Optimal pH | 6.5 - 7.5 (to favor thiolate formation while minimizing side reactions) | 7.2 - 9.0 (to deprotonate primary amines) |
| Selectivity | High for cysteine residues. | Primarily targets all accessible primary amines (lysine and N-terminus). |
| Side Reactions | Potential for alkylation of other nucleophilic residues (e.g., histidine, lysine) at higher pH. | Hydrolysis of the NHS ester to the corresponding carboxylic acid, which is unreactive towards amines. |
| Stability of Resulting Linkage | Thioether bond is highly stable under a wide range of physiological conditions. | Amide bond is highly stable and resistant to hydrolysis under physiological conditions. |
| Yield | Can be high with optimization of reaction conditions and stoichiometry. | Can be high, but often results in a distribution of PEGylated species. |
Experimental Protocols
Protocol 1: Thiol-Specific PEGylation with this compound
This protocol provides a general guideline for the selective PEGylation of cysteine residues in a protein using this compound.
Materials:
-
Protein solution (1-10 mg/mL) containing accessible cysteine residues in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0).
-
This compound.
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2.
-
(Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced to generate free thiols.
-
Quenching Reagent: 1 M β-mercaptoethanol or N-acetylcysteine.
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column.
Procedure:
-
Protein Preparation: If necessary, treat the protein solution with a 2-5 fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds. Remove the excess TCEP by buffer exchange into the Reaction Buffer.
-
PEGylation Reaction: Dissolve this compound in the Reaction Buffer immediately before use. Add a 5-20 fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: (Optional) Add a 10-fold molar excess of the quenching reagent over the initial amount of this compound to react with any unreacted linker.
-
Purification: Purify the PEGylated protein from excess reagents and unreacted protein using SEC or IEX.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm the degree of PEGylation and identify the site of modification.
Protocol 2: Amine-Specific PEGylation with NHS-ester PEG
This is a standard protocol for the PEGylation of primary amines on a protein.
Materials:
-
Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS-ester PEG.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 100 mM sodium phosphate, pH 7.5-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification system: SEC or IEX column.
Procedure:
-
Protein Preparation: Exchange the protein into the Reaction Buffer.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG in anhydrous DMSO or DMF to prepare a 10-100 mM stock solution.
-
PEGylation Reaction: Add a 10-50 fold molar excess of the NHS-ester PEG stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS-ester PEG.
-
Purification: Purify the PEGylated protein using SEC or IEX.
-
Characterization: Characterize the conjugate using SDS-PAGE and mass spectrometry to determine the distribution of PEGylated species.
Visualizing the Chemistry and Workflows
Reaction Mechanisms
Caption: Reaction mechanisms for this compound and NHS-ester PEG linkers.
Experimental Workflows
Caption: Generalized workflows for protein PEGylation.
Conclusion and Recommendations
The choice between this compound and NHS-ester PEG linkers is contingent upon the specific goals of the bioconjugation project.
This compound is the preferred choice when:
-
Site-specific PEGylation is desired: Targeting less abundant cysteine residues can lead to a more homogeneous product.
-
The protein's activity is sensitive to modification of lysine residues: Modifying amines can sometimes impact a protein's function, making thiol-specific chemistry a better alternative.
-
A highly stable, non-hydrolyzable linkage is paramount.
NHS-ester PEG linkers are suitable for:
-
General protein PEGylation to enhance solubility and in vivo half-life: This is a well-established and robust method for increasing the hydrodynamic radius of a protein.
-
Applications where a degree of heterogeneity is acceptable: The resulting mixture of PEGylated isomers is often sufficient for many therapeutic applications.
-
When rapid and high-yield conjugation is a priority.
Ultimately, a thorough understanding of the protein's structure and the desired characteristics of the final conjugate will guide the researcher to the most appropriate PEGylation strategy. For novel bioconjugates, empirical testing of both linker types may be necessary to identify the optimal approach.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Activated PEGs for Thiol PEGylation - JenKem [jenkemusa.com]
- 3. Conjugates of Peptides and Proteins to Polyethylene Glycols | Springer Nature Experiments [experiments.springernature.com]
- 4. Chemical modification of thiol group(s) in protein: application to the study of anti-microtubular drugs binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of m-PEG24-Br
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like m-PEG24-Br are paramount. This guide provides a clear, step-by-step procedure for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
-
Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled. If ingested, seek immediate medical attention.
Step-by-Step Disposal Protocol for this compound
As a brominated organic compound, this compound is classified as a halogenated organic waste . It must be segregated and disposed of according to the guidelines for this category of chemical waste.
Step 1: Waste Segregation
-
Designated Waste Container: Use a dedicated, properly labeled waste container for halogenated organic compounds. These are often color-coded (e.g., green-labeled carboys) to distinguish them from other waste streams.[1]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[2] Also, keep it separate from acidic or alkaline waste streams, heavy metals, and other reactive wastes.[2]
Step 2: Waste Collection and Storage
-
Container Requirements: The waste container must be made of a compatible material, such as polyethylene, and have a secure, tightly sealing lid to prevent leaks and evaporation.[3][4] Metal containers are generally not recommended as halogenated compounds can degrade to form acids that corrode metal.
-
Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list all its contents, including "this compound". Do not use abbreviations or chemical formulas.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated space. The container should be placed in secondary containment to mitigate spills.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full (approximately 75-90% capacity), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Professional Disposal: Halogenated organic waste is typically disposed of via high-temperature incineration at a licensed hazardous waste facility equipped with emission control systems to handle the byproducts.
Step 4: Spill and Decontamination Procedures
-
Small Spills: For small spills, use an inert absorbent material to contain and soak up the chemical. Place the contaminated absorbent in a sealed bag or container, label it as hazardous waste, and dispose of it along with other halogenated waste.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team or EHS.
-
Decontamination: Decontaminate any surfaces that have come into contact with this compound using an appropriate solvent and cleaning procedure. Dispose of all cleaning materials as halogenated waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Filling Level | Do not exceed 90% of the container's total capacity. | |
| Water Content in Waste | The solvent waste should not contain more than 10% water. | |
| Storage of Flammable Solvents | No more than 10 gallons (37 liters) of flammable and combustible halogenated solvent is permitted to be stored outside of a designated flammable liquid storage area. |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on standard laboratory safety and hazardous waste management practices.
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling m-PEG24-Br
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with m-PEG24-Br. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.
I. Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following PPE is mandatory:
-
Eye Protection : Chemical safety goggles that provide a snug fit are essential to protect against potential splashes or aerosols. A face shield should be worn in addition to goggles when there is a higher risk of splashing.[1][2]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required.[1][3] Always inspect gloves for any signs of degradation or punctures before use and change them frequently.
-
Protective Clothing : A lab coat or a chemical-resistant apron should be worn over personal clothing.[3] For tasks with a higher risk of significant exposure, chemical-resistant coveralls may be necessary.
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential vapors or aerosols. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
II. Operational Plan: Step-by-Step Handling Procedures
A. Receiving and Storage:
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, follow emergency spill procedures.
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C. The container should be tightly sealed.
B. Weighing and Preparation of Solutions:
-
Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials ready, including a calibrated balance, spatulas, weighing paper, and appropriate solvents.
-
Weighing : To minimize air exposure, allow the reagent bottle to come to room temperature before opening to avoid moisture condensation. Weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood.
-
Dissolving : For ease of handling, a stock solution can be prepared by dissolving the compound in an appropriate solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Add the solvent slowly and mix gently to dissolve the compound.
C. Experimental Use:
-
Reactions : When using this compound in reactions, ensure that the reaction vessel is properly secured and that the reaction is conducted within a fume hood.
-
Monitoring : Continuously monitor the reaction for any unexpected changes in temperature, pressure, or appearance.
-
Post-Reaction : After the experiment is complete, quench any reactive materials and begin the disposal process for all waste generated.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Collection : All waste materials containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper), should be collected in a designated, labeled, and sealed hazardous waste container.
-
Waste Segregation : Do not mix this compound waste with other waste streams unless it is part of a defined experimental protocol.
-
Disposal Method : Since polyethylene glycol is biodegradable, it is not typically considered hazardous waste. However, given that this compound is a modified PEG compound with potential hazards analogous to similar chemicals (e.g., irritation), it is prudent to handle its disposal with care. For small quantities, the compound can be mixed with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and placed in a sealed container for disposal as chemical waste.
-
Professional Disposal : For larger quantities, it is recommended to engage a licensed chemical waste disposal contractor. Always adhere to your institution's and local regulations for chemical waste disposal.
IV. Quantitative Data Summary
| Property | Value | Source |
| Storage Condition | -20°C | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
V. Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
